2,3-Dihydro-1-benzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWWLKULIVOPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447655 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112894-47-0 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthetic pathway for 2,3-Dihydro-1-benzofuran-5-sulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the sulfonation of 2,3-dihydrobenzofuran to form the key intermediate, 2,3-dihydrobenzofuran-5-sulfonyl chloride, followed by ammonolysis to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction sequence:
-
Sulfonylation of 2,3-Dihydrobenzofuran: 2,3-Dihydrobenzofuran is reacted with a sulfur trioxide-N,N-dimethylformamide complex, followed by treatment with thionyl chloride to yield 2,3-dihydrobenzofuran-5-sulfonyl chloride.
-
Ammonolysis: The resulting 2,3-dihydrobenzofuran-5-sulfonyl chloride is then treated with ammonia to produce the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data |
| 2,3-Dihydrobenzofuran-5-sulfonyl chloride | C₈H₇ClO₃S | 218.66 | 91.7 | Not reported | FDMS (MeOH) m/e: 218 (M+). Analysis for C₈H₇ClO₃S: Theory: C, 43.94; H, 3.23. Found: C, 44.14; H, 3.24.[1] |
| This compound | C₈H₉NO₃S | 199.23 | ~81 | 164-166 | FDMS (MeOH) m/e: 199 (M+). Analysis for C₈H₉NO₃S: Theory: C, 48.23; H, 4.55; N, 7.03. Found: C, 48.33; H, 4.47; N, 6.96.[1] |
Experimental Protocols
Step 1: Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl chloride[1]
Materials:
-
2,3-Dihydrobenzofuran (6.0 g, 50 mmoles)
-
Sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmoles)
-
Thionyl chloride (7.2 g, 60 mmoles)
-
1,2-Dichloroethane (40 ml)
-
Water
-
Magnesium sulfate
Procedure:
-
To a 250 ml, 3-neck flask equipped with a nitrogen purge, add sulfur trioxide-N,N-dimethylformamide complex (9.2 g) and 1,2-dichloroethane (20 ml).
-
Stir the resulting slurry at room temperature.
-
Add 2,3-dihydrobenzofuran (6.0 g) dropwise to the slurry at room temperature.
-
Slowly heat the slurry to 85°C and monitor the reaction progress using thin-layer chromatography. The reaction is typically complete after one hour.
-
Allow the reaction slurry to cool to room temperature.
-
Add thionyl chloride (7.2 g) dropwise to the cooled slurry.
-
Slowly heat the reaction mixture to 75°C over the course of one hour.
-
After cooling to room temperature, add water (100 ml) to the slurry.
-
Separate the aqueous layer and extract it with 1,2-dichloroethane (3 x 25 ml).
-
Combine the organic layers, wash with water (25 ml), and dry over magnesium sulfate.
-
Filter the magnesium sulfate and wash with 1,2-dichloroethane.
-
Remove the 1,2-dichloroethane under vacuum to yield 2,3-dihydrobenzofuran-5-sulfonyl chloride. The reported yield for this step is 91.7%.
Step 2: Synthesis of this compound[1]
Materials:
-
2,3-Dihydrobenzofuran-5-sulfonyl chloride (from Step 1) in 1,2-dichloroethane solution
-
Gaseous ammonia (14.7 g)
-
1,2-Dichloroethane (20 ml)
-
Dry ice/acetone bath
Procedure:
-
Prepare a solution of gaseous ammonia (14.7 g) in 1,2-dichloroethane (20 ml) cooled in a dry ice/acetone bath.
-
To this cold ammonia solution, add the 1,2-dichloroethane solution containing the 2,3-dihydrobenzofuran-5-sulfonyl chloride obtained from Step 1.
-
Allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
Upon completion, the this compound can be isolated and purified using standard techniques such as filtration and recrystallization.
Synthesis Workflow
Caption: Overall synthesis pathway for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical workflow of the synthesis process.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1-benzofuran-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dihydro-1-benzofuran-5-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. Key parameters including molecular structure, molecular weight, melting point, boiling point, acid dissociation constant (pKa), and lipophilicity (LogP) are presented in a structured format. This document also outlines detailed experimental protocols for the determination of these properties, adhering to internationally recognized standards. Furthermore, a generalized experimental workflow and the fundamental mechanism of action for sulfonamides are visually represented to aid in understanding the compound's characteristics and potential biological significance.
Chemical Identity and Structure
This compound is a synthetic organic compound featuring a dihydrobenzofuran scaffold linked to a sulfonamide functional group.
-
IUPAC Name: this compound
-
CAS Number: 112894-47-0[1]
-
Canonical SMILES: C1COC2=C1C=C(C=C2)S(=O)(=O)N[2]
-
InChIKey: YSWWLKULIVOPEP-UHFFFAOYSA-N[1]
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 199.22 g/mol | [1] |
| Melting Point | 164-166 °C | |
| Boiling Point (Predicted) | 402.3 °C at 760 mmHg | |
| Density (Predicted) | 1.438 g/cm³ | |
| pKa (Predicted) | 10.34 ± 0.20 | |
| LogP (Predicted) | 0.5 |
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible experimental data are paramount in scientific research. The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pharmacopeial purposes, it is often recorded as a melting range.
Methodology: Capillary Method (USP <741> / OECD 102) [1][3][4][5][6]
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[3]
-
Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath and a precision thermometer is used.
-
Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a controlled rate, typically 1 °C/minute, when approaching the expected melting point.[3][4]
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded to define the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Ebulliometer Method (OECD 103) [2][7][8]
-
Apparatus: An ebulliometer, a device for precise measurement of boiling points, is used. It consists of a boiling flask, a condenser, and a temperature sensor.
-
Procedure: A sample of this compound is placed in the boiling flask. The substance is heated, and the temperature of the boiling liquid and its vapor are measured under equilibrium conditions at a defined pressure.
-
Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Shake-Flask Method [9][10][11][12][13]
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
pKa Determination
The pKa is a measure of the strength of an acid in solution. The sulfonamide group has an acidic proton.
Methodology: Potentiometric Titration [14][15][16][17][18]
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids.
Methodology: Shake-Flask Method (OECD 107) [19][20][21][22][23]
-
System Preparation: n-Octanol and water are pre-saturated with each other. A known amount of this compound is dissolved in either the n-octanol or water phase.
-
Partitioning: The two phases are mixed in a flask and agitated until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Visualization of Experimental Workflow and Biological Context
General Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties discussed.
Generalized Mechanism of Action for Sulfonamides
Sulfonamides typically exert their biological effects through the inhibition of specific enzymes. As an antibacterial agent, the primary mechanism is the disruption of the folic acid synthesis pathway in bacteria.[24][25][26][27][28] Additionally, sulfonamides are known inhibitors of carbonic anhydrase.[29][30][31][32][33]
Conclusion
This technical guide provides essential physicochemical data and standardized experimental protocols for this compound. The presented information is crucial for researchers in the fields of medicinal chemistry, pharmacology, and drug development, enabling a foundational understanding of the compound's properties and facilitating further investigation into its potential therapeutic applications. The visualization of experimental workflows and the generalized mechanism of action for sulfonamides offer a clear and concise summary to aid in research and development efforts.
References
- 1. scribd.com [scribd.com]
- 2. oecd.org [oecd.org]
- 3. thinksrs.com [thinksrs.com]
- 4. uspbpep.com [uspbpep.com]
- 5. thinksrs.com [thinksrs.com]
- 6. drugfuture.com [drugfuture.com]
- 7. oecd.org [oecd.org]
- 8. lcslaboratory.com [lcslaboratory.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. m.youtube.com [m.youtube.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
- 13. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]
- 14. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. oecd.org [oecd.org]
- 20. enfo.hu [enfo.hu]
- 21. oecd.org [oecd.org]
- 22. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. nbinno.com [nbinno.com]
- 25. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 26. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 27. m.youtube.com [m.youtube.com]
- 28. my.clevelandclinic.org [my.clevelandclinic.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. ingentaconnect.com [ingentaconnect.com]
- 32. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-sulfonamide (CAS: 112894-47-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative with a dihydrobenzofuran core. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and potential pharmacological activities. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide consolidates the existing information and provides context based on related chemical structures.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 112894-47-0 | N/A |
| Molecular Formula | C₈H₉NO₃S | [1] |
| Molecular Weight | 199.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1OC2=CC=C(C=C2C1)S(=O)(=O)N | [1] |
| Melting Point | 164-166 °C | [2] |
| Boiling Point | 402.3 °C at 760 mmHg | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Information not available | N/A |
Synthesis
A general method for the synthesis of this compound has been described in the patent literature. The synthesis typically involves the sulfonation of 2,3-dihydrobenzofuran followed by conversion of the resulting sulfonic acid to the sulfonamide.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-dihydrobenzofuran
-
Sulfur trioxide-pyridine complex
-
Thionyl chloride
-
Ammonia (aqueous solution)
-
Appropriate solvents (e.g., dichloromethane, diethyl ether)
Procedure:
-
Sulfonation: 2,3-dihydrobenzofuran is reacted with a sulfonating agent, such as sulfur trioxide-pyridine complex, in an inert solvent like dichloromethane at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).
-
Formation of Sulfonyl Chloride: The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride. This is typically achieved by treating the sulfonic acid with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at reflux until the conversion is complete. Excess thionyl chloride is removed by distillation under reduced pressure.
-
Ammonolysis: The crude sulfonyl chloride is dissolved in a suitable solvent, such as diethyl ether, and slowly added to a cooled, concentrated aqueous solution of ammonia. The reaction is stirred vigorously to ensure complete conversion to the sulfonamide.
-
Purification: The product, this compound, is then isolated by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
It is important to note that this is a generalized protocol based on standard synthetic methodologies for sulfonamides and information from patent literature. Specific reaction conditions, such as stoichiometry, temperature, and reaction times, may require optimization for optimal yield and purity.
Potential Biological Activity and Mechanism of Action
While specific in-depth studies on the biological activity of this compound are not extensively reported, its chemical structure suggests potential activities as a diuretic and an anti-inflammatory agent based on the known pharmacology of sulfonamide and benzofuran moieties.
Diuretic Activity
The sulfonamide group is a key pharmacophore in a major class of diuretics. These compounds typically exert their effects by inhibiting specific ion transporters in the renal tubules, leading to increased excretion of sodium and water.
Hypothesized Mechanism of Action:
It is proposed that this compound may act as a diuretic by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney[3]. This inhibition would lead to a decrease in the reabsorption of sodium and chloride ions, resulting in increased water excretion (diuresis). This mechanism is characteristic of thiazide and thiazide-like diuretics.
Anti-inflammatory Activity
The sulfonamide moiety is also present in a class of anti-inflammatory drugs known as cyclooxygenase (COX) inhibitors. Furthermore, various benzofuran derivatives have been investigated for their anti-inflammatory properties.
Hypothesized Mechanism of Action:
This compound may exhibit anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2[3]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the production of prostaglandins is reduced, leading to an anti-inflammatory response.
Experimental Protocols for Biological Evaluation
While specific experimental data for this compound is lacking, the following are generalized protocols that can be adapted to evaluate its potential diuretic and anti-inflammatory activities.
In Vivo Diuretic Activity Assay
Animal Model: Male Wistar rats (150-200 g)
Procedure:
-
Animals are fasted overnight with free access to water.
-
On the day of the experiment, animals are orally administered a saline load (0.9% NaCl, 25 mL/kg) to ensure a uniform state of hydration.
-
Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., hydrochlorothiazide, 10 mg/kg), and test groups receiving different doses of this compound.
-
Immediately after treatment, animals are placed in individual metabolic cages.
-
Urine is collected at predetermined time intervals (e.g., 2, 4, 6, 8, and 24 hours).
-
The total urine volume for each animal is recorded.
-
Urine samples are analyzed for electrolyte content (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.
-
Diuretic activity is calculated as the ratio of urine volume in the test group to the urine volume in the control group. Natriuretic and kaliuretic activities are similarly calculated based on electrolyte excretion.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Method: Enzyme Immunoassay (EIA)
Procedure:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.
-
The enzyme is pre-incubated with the test compound or vehicle control for a short period at 37 °C.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay kit.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
This compound is a compound of interest due to its structural similarity to known diuretic and anti-inflammatory agents. This technical guide has summarized its known chemical properties and provided a plausible synthetic route. While its biological activities have been hypothesized based on its chemical structure, there is a clear need for dedicated research to quantify its diuretic and COX inhibitory effects. Future studies should focus on performing the described experimental protocols to determine specific quantitative data, such as in vivo diuretic efficacy and in vitro IC50 values for COX-1 and COX-2 inhibition. Furthermore, pharmacokinetic and metabolic studies would be crucial to assess its drug-like properties and potential for further development. The exploration of its effects on other related signaling pathways could also unveil novel therapeutic applications for this and related dihydrobenzofuran sulfonamides.
Data Presentation Summary
As specific quantitative data for this compound is not available in the public domain, the following tables are presented as templates for how such data should be structured once obtained through experimental investigation.
Table 1: In Vivo Diuretic Activity
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Na+ Excretion (mmol/24h) | K+ Excretion (mmol/24h) |
| Vehicle Control | - | |||
| Positive Control | ||||
| Compound X | ||||
| Compound Y |
Table 2: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Positive Control | |||
| Compound X | |||
| Compound Y |
Logical Relationships and Workflows
References
The Multifaceted Biological Activities of Benzofuran-Based Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of the benzofuran scaffold with a sulfonamide moiety has given rise to a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of benzofuran-based sulfonamides, with a focus on their applications as enzyme inhibitors, anticancer agents, and antimicrobial therapeutics.
Core Biological Activities and Quantitative Data
Benzofuran-based sulfonamides have demonstrated significant potential across multiple therapeutic areas. Their activity is often attributed to the synergistic combination of the benzofuran nucleus, a privileged scaffold in medicinal chemistry, and the pharmacologically versatile sulfonamide group.[1][2][3]
Enzyme Inhibition: Targeting Carbonic Anhydrases
A primary area of investigation for benzofuran-based sulfonamides is their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[4][5] Certain isoforms, such as CA IX and XII, are associated with tumorigenesis, making them attractive targets for anticancer drug development.[4][6]
A series of novel benzofuran-based sulfonamides demonstrated potent, nanomolar-range inhibition of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII.[1][4] The synthesis involved linking a zinc-anchoring benzenesulfonamide moiety to a benzofuran tail via hydrazine or hydrazide linkers.[4]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 4a | - | - | 33.3 | - | [4] |
| 5b | - | - | 27.7 | - | [4] |
| 9a | - | - | 32.8 | - | [4] |
| 9c | - | - | 10.0 | - | [4] |
| 10a-d | - | - | 51.1 - 97.5 | 10.1 - 71.8 | [4] |
| AAZ (Acetazolamide) | - | - | 25.0 | - | [4] |
Table 1: Carbonic Anhydrase Inhibition Data for Selected Benzofuran-Based Sulfonamides.[4]
Anticancer Activity
The anticancer potential of benzofuran-based sulfonamides has been explored through various mechanisms, including the inhibition of cancer-related enzymes and direct cytotoxic effects on tumor cell lines.[7][8][9]
Some of the same compounds evaluated for CA inhibition were also screened for antiproliferative activity against a panel of sixty cancer cell lines by the National Cancer Institute (NCI).[1][4] While many showed non-significant antiproliferative activity, compounds 5b and 10b exhibited selective and moderate growth inhibitory effects against certain cancer cell lines.[1][4] Another study identified a benzofuransulfonamide (1a ) with broad-spectrum antiproliferative activities, leading to the synthesis of more potent analogs like 1h , which showed an IC₅₀ value of 4.13 µM against NCI-H460 cells and induced apoptosis.[8]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1h | NCI-H460 | 4.13 | [8] |
| Cisplatin | NCI-H460 | 4.52 | [8] |
| 30a | HepG2 | - | [9] |
| 31c | MCF-7, HepG2 | - | [9] |
| 16b | A549 | 1.48 | [9] |
Table 2: Anticancer Activity of Selected Benzofuran-Based Sulfonamides.[8][9]
Antimicrobial Activity
Benzofuran-based sulfonamides have also been investigated for their antibacterial and antifungal properties.[2][10] The sulfonamide moiety is a well-established antibacterial pharmacophore, and its combination with benzofuran has yielded compounds with promising activity against various pathogens.[11][12]
Novel benzo[b]furan derivatives bearing sulfonamide moieties have shown good to excellent activity against bacterial species such as S. aureus, S. pyogenes, E. coli, and P. aeruginosa.[2] Another study highlighted that compounds with a hydroxyl group at the C-6 position of the benzofuran ring exhibited excellent antibacterial activities, with MIC₈₀ values ranging from 0.78 to 3.12 µg/mL.[2]
| Compound Series | Bacterial Strains | MIC Range | Reference |
| 6-hydroxy benzofurans (15, 16) | Various | 0.78 - 3.12 µg/mL (MIC₈₀) | [2] |
| Bromo-substituted benzofurans (23, 24) | Various | 29.76 - 31.96 mmol/L | [2] |
| Sulfonyl derivatives (35) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Good to excellent activity | [2] |
Table 3: Antimicrobial Activity of Benzofuran-Based Sulfonamides.[2]
Experimental Protocols
Synthesis of Benzofuran-Based Sulfonamides (General Scheme)
A common synthetic route involves the condensation of a 2-acetylbenzofuran derivative with a hydrazinylbenzenesulfonamide in a suitable solvent, such as glacial acetic acid, under reflux.[4]
Detailed Protocol Example: The synthesis of benzofuran-based sulfonamides 4a,b and 5a,b was achieved by the condensation of 2-acetylbenzofuran (1a) or 5-bromo-2-acetylbenzofuran (1b) with 4-hydrazinylbenzenesulfonamide (2) or 4-(hydrazinecarbonyl)benzenesulfonamide (3) in refluxing glacial acetic acid.[4]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against hCA isoforms is typically evaluated using a stopped-flow CO₂ hydrase assay.[4] This method measures the enzyme-catalyzed hydration of CO₂.
Protocol Outline:
-
Prepare solutions of the purified hCA isoforms, the benzofuran-based sulfonamide inhibitors at various concentrations, and a CO₂-saturated buffer.
-
Utilize a stopped-flow instrument to rapidly mix the enzyme and inhibitor solutions with the CO₂ substrate solution.
-
Monitor the change in pH over time using a pH indicator.
-
Calculate the initial rates of reaction at different inhibitor concentrations.
-
Determine the inhibition constants (Kᵢ) by analyzing the rate data.[13][14]
Anticancer Cell Viability Assay (MTT Assay)
The antiproliferative activity of the compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[15][16][17]
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the benzofuran-based sulfonamide compounds.
-
After a specified incubation period (e.g., 48-72 hours), MTT reagent is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance data.[18][19]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is commonly determined using the broth microdilution method.[2][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Technical Guide
Disclaimer: This technical guide explores the potential therapeutic targets of 2,3-Dihydro-1-benzofuran-5-sulfonamide based on its chemical structure and the known biological activities of related compounds. As of this writing, there is a notable lack of publicly available primary research articles detailing the specific biological activity and quantitative data for this exact molecule. The information presented herein is extrapolated from studies on structurally similar benzofuran and sulfonamide derivatives and should be interpreted as a theoretical framework for future investigation.
Introduction
This compound is a heterocyclic compound that incorporates two key pharmacophores: a dihydrobenzofuran nucleus and a sulfonamide functional group. This unique combination suggests a range of potential biological activities, as derivatives containing these moieties have been explored for various therapeutic applications. While this specific compound is cited in numerous patents as a potential intermediate in the synthesis of more complex molecules, including treatments for cancer, inflammation, and neurological disorders, a comprehensive biological profile has not been publicly detailed.[1][2][3] This guide will, therefore, focus on the most probable therapeutic targets based on the established pharmacology of the benzofuran and sulfonamide scaffolds.
Carbonic Anhydrase Inhibition
The sulfonamide group is a well-established zinc-binding group that is characteristic of a large class of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.
Particularly, the tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. The inhibition of these isoforms is a validated strategy in oncology.
While no direct inhibition data exists for this compound, novel benzofuran-based sulfonamides have been synthesized and shown to be potent and selective inhibitors of these tumor-related CAs.[4]
Quantitative Data for Structurally Related Benzofuran Sulfonamides
The following table summarizes the inhibition constants (Kᵢ) for a series of novel benzofuran-based sulfonamides against four human carbonic anhydrase isoforms. This data is presented to illustrate the potential potency and selectivity that the benzofuran sulfonamide scaffold can achieve.
| Compound Reference | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Compound 9a | 2503 | 571 | 97.5 | 71.8 |
| Compound 9b | 394 | 196 | 10.0 | 13.0 |
| Compound 9c | 1499 | 342 | 59.9 | 26.0 |
Data extracted from a study on novel benzofuran-based sulfonamides and does not include this compound.[4]
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
This is a generalized protocol for determining the inhibitory activity of a compound against carbonic anhydrase.
-
Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5). The test compound, this compound, is dissolved in a solvent such as DMSO to create a stock solution.
-
Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution (at a final concentration in the low nanomolar range) pre-incubated with varying concentrations of the inhibitor. The other syringe contains a CO₂-saturated solution in buffer with a pH indicator (e.g., p-nitrophenol).
-
Data Acquisition: The two solutions are rapidly mixed, initiating the CO₂ hydration reaction. The change in absorbance of the pH indicator is monitored over time as the formation of protons causes a pH drop.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance data. These rates are then plotted against the inhibitor concentration to determine the IC₅₀ value. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Signaling Pathway Diagram
Caption: Role of CA IX in Tumor pH Regulation.
Cyclooxygenase (COX) Inhibition
The dihydrobenzofuran scaffold is present in compounds known to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Derivatives of 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran have been identified as inhibitors of both 5-lipoxygenase (5-LOX) and COX, with a preference for the COX-2 isoform.[4] Although quantitative data for this compound is unavailable, its structural similarity to known COX inhibitors suggests it may have similar activity.
Experimental Protocol: In Vitro COX Inhibition Assay (ELISA-based)
This protocol outlines a common method for assessing COX-1 and COX-2 inhibition.
-
Enzyme and Reagents: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate. Prostaglandin standards and antibodies for ELISA are required.
-
Incubation: The test compound, this compound, at various concentrations, is pre-incubated with either COX-1 or COX-2 in a reaction buffer (e.g., Tris-HCl) containing a heme cofactor.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid. The mixture is incubated at 37°C for a specified time (e.g., 10 minutes) to allow for the enzymatic conversion to Prostaglandin H₂ (PGH₂), which is then rapidly converted to PGE₂.
-
Reaction Termination and Measurement: The reaction is stopped by adding a quenching solution. The amount of PGE₂ produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the inhibitor to the amount produced in the control (no inhibitor). IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway Diagram
Caption: Prostaglandin Biosynthesis Pathway.
Other Potential Therapeutic Targets
The patent literature suggests a broader, albeit more speculative, range of potential applications for molecules containing the this compound scaffold.
-
Sodium Channel Modulation: Aryl sulfonamides have been identified as potent and selective inhibitors of voltage-gated sodium channels (NaV), particularly the NaV1.7 isoform, which is a key target for pain therapeutics. While the initial claims for this compound mention interaction with a sodium chloride channel in the kidney, the structural features are more aligned with NaV channel inhibitors.
-
Bacterial DNA Polymerase III Inhibition: The structural similarity of sulfonamide ureas to derivatives of this compound suggests a potential for antibacterial activity through the inhibition of bacterial DNA polymerase III (PolC), a critical enzyme in bacterial DNA replication.[5]
Conclusion
This compound is a molecule with significant therapeutic potential, largely inferred from the well-documented activities of its core structural components, the dihydrobenzofuran ring and the sulfonamide group. The most promising and mechanistically plausible therapeutic targets are carbonic anhydrases (particularly CA IX and XII for oncology) and cyclooxygenases (specifically COX-2 for anti-inflammatory applications). However, it is crucial to emphasize that without direct experimental evidence, these remain hypothetical targets for this specific compound. Further research, including synthesis, in vitro enzymatic assays, and cell-based studies, is necessary to elucidate the precise biological activities of this compound and to validate its potential as a therapeutic agent.
References
- 1. US9233946B2 - Sulfonamide compounds - Google Patents [patents.google.com]
- 2. WO2013027168A1 - Novel heterocyclic compounds as bromodomain inhibitors - Google Patents [patents.google.com]
- 3. WO2017122116A1 - 6,7,8,9-TETRAHYDRO-5H-PYRIDO[2,3-d]AZEPINE DOPAMINE D3 LIGANDS - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (2034608-37-0) for sale [vulcanchem.com]
The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Discovery and History of Novel Benzofuran Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of historically significant pharmacophores into novel molecular architectures represents a cornerstone of modern drug discovery. This technical guide delves into the compelling journey of one such class of compounds: novel benzofuran sulfonamides. The benzofuran scaffold, a privileged heterocyclic motif, is prevalent in a multitude of biologically active natural products and synthetic compounds, bestowing upon them a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Juxtaposed with this is the sulfonamide group, the basis for the first commercially available synthetic antimicrobial agents, which continues to be a critical functional group in a variety of therapeutic agents.[3][4] The strategic amalgamation of these two moieties has given rise to a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of novel benzofuran sulfonamides, with a focus on their role as carbonic anhydrase inhibitors and their downstream effects on cancer-related signaling pathways.
A Historical Perspective: The Lineage of Two Pharmacological Pillars
The story of benzofuran sulfonamides is a tale of two distinct yet convergent paths in the history of medicinal chemistry.
The Sulfonamide Revolution: The era of chemotherapy was arguably ushered in by the discovery of sulfonamides. In the 1930s, at the laboratories of Bayer AG, Gerhard Domagk's pioneering work with the dye Prontosil revealed its remarkable in vivo antibacterial activity.[4][5] It was later elucidated by Ernest Fourneau that Prontosil was a prodrug, metabolically converted to the active agent, sulfanilamide.[5] This discovery triggered a "sulfa craze," leading to the development of a plethora of sulfonamide drugs and saving countless lives from bacterial infections before the advent of penicillin.[3][4] This laid the foundation for synthetic antimicrobial therapy and established the sulfonamide group as a key pharmacophore.
The Rise of the Benzofuran Scaffold: The benzofuran nucleus, first synthesized by Perkin in 1870, has long been recognized for its presence in a vast number of natural products with potent biological activities.[2] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, making them attractive starting points for drug development.[1][2] The inherent structural features of the benzofuran ring system have made it a focal point in medicinal chemistry, leading to the creation of numerous therapeutic agents.[1]
The logical evolution of medicinal chemistry led to the exploration of hybrid molecules that could potentially harness the beneficial properties of both the benzofuran and sulfonamide scaffolds, paving the way for the discovery of novel benzofuran sulfonamides.
Biological Activities and Therapeutic Potential
Novel benzofuran sulfonamides have emerged as a versatile class of compounds with a range of biological activities, most notably as potent inhibitors of carbonic anhydrases and as promising anticancer agents.
Carbonic Anhydrase Inhibition
A primary and extensively studied biological activity of benzofuran sulfonamides is their ability to inhibit carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Several isoforms of human carbonic anhydrase (hCA) are known, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and, more recently, cancer.
Of particular interest are the tumor-associated isoforms hCA IX and hCA XII. These transmembrane enzymes are typically overexpressed in hypoxic solid tumors and play a crucial role in the regulation of tumor pH, contributing to an acidic tumor microenvironment while maintaining a neutral intracellular pH.[7][8] This pH regulation is critical for tumor cell survival, proliferation, and metastasis.[9] Novel benzofuran-based sulfonamides have been designed and synthesized to selectively target these tumor-associated isoforms.[6]
Anticancer Activity
The inhibition of hCA IX and hCA XII by benzofuran sulfonamides is a key mechanism behind their observed anticancer activity. By disrupting pH regulation in the tumor microenvironment, these compounds can lead to increased intracellular acidosis, thereby inhibiting tumor growth and survival.[7][9] Beyond their effects on tumor pH, some benzofuran sulfonamides have demonstrated antiproliferative activity against a range of cancer cell lines through various mechanisms.[10][11]
Data Presentation: A Quantitative Overview
The following tables summarize the quantitative data on the inhibitory activity of representative novel benzofuran sulfonamides against various human carbonic anhydrase isoforms and their antiproliferative activity against selected cancer cell lines.
Table 1: Inhibitory Activity of Novel Benzofuran Sulfonamides against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, and XII)
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 4a | 162.8 | - | 33.3 | 26.9 | [6][12] |
| 4b | 92.7 | - | - | 38.8 | [12] |
| 5a | 37.4 | - | - | 10.1 | [12] |
| 5b | 63.9 | - | 27.7 | 32.5 | [6][12] |
| 9a | - | - | 32.8 | - | [6] |
| 9c | - | - | 10.0 | - | [6] |
| 10a | - | - | 76.6 | - | [6] |
| 10b | - | - | 51.1 | - | [6] |
| 10c | - | - | 85.4 | - | [6] |
| 10d | - | - | 97.5 | - | [6] |
| 47b | - | - | 8.4 | - | [10] |
| 47d | - | - | 5.5 | - | [10] |
| AAZ (Acetazolamide) | - | - | 25 | - | [6] |
Note: A hyphen (-) indicates that the data was not reported in the cited source.
Table 2: Antiproliferative Activity of Novel Benzofuran Sulfonamides against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1h | NCI-H460 | 4.13 | [1] |
| Cisplatin (Control) | NCI-H460 | 4.52 | [1] |
| 28g | MDA-MB-231 | 3.01 | [10] |
| 28g | HCT-116 | 5.20 | [10] |
| 28g | HT-29 | 9.13 | [10] |
| 32a | HePG2 | 8.49-16.72 | [11] |
| 32a | HeLa | 6.55-13.14 | [11] |
| 32a | MCF-7 | 4.0-8.99 | [11] |
| 33d | A-375 | 4.15 | [11] |
| 33d | MCF-7 | 3.22 | [11] |
| 33d | A-549 | 2.74 | [11] |
| 33d | HT-29 | 7.29 | [11] |
| 33d | H-460 | 3.81 | [11] |
| 47b | MDA-MB-231 | 6.27 | [10] |
| 47b | MCF-7 | 6.45 | [10] |
| 47d | MDA-MB-231 | 14.16 | [10] |
| 47d | MCF-7 | 13.79 | [10] |
| 50g | HCT-116 | 0.87 | [10] |
| 50g | HeLa | 0.73 | [10] |
| 50g | HepG2 | 5.74 | [10] |
| 50g | A549 | 0.57 | [10] |
Signaling Pathways and Mechanism of Action
The anticancer effects of benzofuran sulfonamides, particularly through the inhibition of CA IX and CA XII, are intricately linked to the modulation of key signaling pathways within the tumor microenvironment. Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1 (HIF-1) is stabilized and activates the transcription of genes that promote adaptation to low oxygen levels, including CA9, which encodes for CA IX.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
Spectroscopic and Structural Characterization of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydro-1-benzofuran-5-sulfonamide, a molecule of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra. The information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 112894-47-0
-
Molecular Formula: C₈H₉NO₃S
-
Molecular Weight: 199.23 g/mol
Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for this compound based on the analysis of its functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.6 - 7.8 | m | 2H | Aromatic (H-4, H-6) |
| ~7.0 | d | 1H | Aromatic (H-7) |
| ~7.2 | s | 2H | -SO₂NH₂ |
| ~4.6 | t | 2H | -OCH₂- |
| ~3.2 | t | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~160 | C-7a |
| ~140 | C-5 |
| ~128 | C-3a |
| ~125 | C-6 |
| ~120 | C-4 |
| ~110 | C-7 |
| ~71 | C-2 (-OCH₂) |
| ~29 | C-3 (-CH₂) |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3350 - 3250 | Strong, Broad | N-H stretch (sulfonamide) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium | C=C stretch (aromatic) |
| 1350 - 1310 | Strong | S=O asymmetric stretch (sulfonamide) |
| 1170 - 1150 | Strong | S=O symmetric stretch (sulfonamide) |
| 1250 - 1200 | Strong | C-O-C asymmetric stretch (ether) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Proposed Fragment Ion |
| 199 | [M]⁺ (Molecular Ion) |
| 135 | [M - SO₂NH₂]⁺ |
| 120 | [C₈H₈O]⁺ |
| 92 | [C₆H₄O]⁺ |
| 79 | [SO₂NH]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with a KBr press.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of a blank KBr pellet or empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the instrument via a direct insertion probe or by dissolving it in a volatile solvent for injection.
-
-
Ionization:
-
Utilize a standard electron ionization energy of 70 eV to fragment the molecule.
-
-
Mass Analysis:
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions. Relate the observed fragments to the structure of the molecule.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
A Technical Guide to 2,3-Dihydro-1-benzofuran-5-sulfonamide Derivatives and Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships
Executive Summary: The 2,3-dihydro-1-benzofuran scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] When combined with the versatile sulfonamide pharmacophore, it gives rise to a class of molecules with significant therapeutic potential.[4][5] This technical guide provides an in-depth overview of 2,3-dihydro-1-benzofuran-5-sulfonamide and its analogs, targeting researchers, scientists, and drug development professionals. It covers key synthesis strategies, diverse biological activities including carbonic anhydrase inhibition and diuretic effects, and critical structure-activity relationships that govern their efficacy.
Introduction
Benzofuran derivatives are a class of heterocyclic compounds found in nature and obtainable through synthesis, known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The 2,3-dihydro-1-benzofuran substructure, in particular, serves as a valuable platform for the design of novel therapeutic agents.[1] The incorporation of a sulfonamide group, a moiety present in many clinically approved drugs, often imparts strong and specific interactions with biological targets, most notably metalloenzymes.[5][6] This document consolidates current knowledge on derivatives of this compound, focusing on their synthesis, mechanisms of action against key biological targets, and the structural modifications that influence their potency and selectivity.
Synthesis Strategies
The synthesis of this class of compounds involves the initial formation of the core heterocyclic system followed by functionalization with the sulfonamide group.
Synthesis of the this compound Core
The primary route to this compound begins with the sulfonation of 2,3-dihydrobenzofuran. A common method involves reacting 2,3-dihydrobenzofuran with a sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex to introduce the sulfonic acid group at the 5-position. The intermediate is then converted to the more reactive sulfonyl chloride using an agent like thionyl chloride. Subsequent reaction with ammonia or an appropriate amine yields the final sulfonamide.[7]
Synthesis of Analogs
A variety of analogs can be synthesized by modifying the core structure or the sulfonamide group. For instance, 2,3-dihydrobenzofuran-7-carboxamide derivatives, which act as PARP-1 inhibitors or 5-HT3 receptor antagonists, are synthesized from the corresponding carboxylic acid, which is then activated and reacted with a desired amine.[8][9] The synthesis of the benzofuran core itself can be achieved through various organic reactions, including the Rh(III)-catalyzed C-H activation and carbooxygenation of 1,3-dienes.[10]
Biological Activities and Mechanisms of Action
Derivatives of this scaffold have been shown to interact with several important biological targets, leading to a range of pharmacological effects.
Carbonic Anhydrase (CA) Inhibition
The sulfonamide moiety is a classic zinc-binding group, making these compounds potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the hydration of CO₂.[6][11] Novel benzofuran-based sulfonamides have been shown to be effective inhibitors of various human CA (hCA) isoforms, including the tumor-associated hCA IX and XII.[12] This makes them promising candidates for the development of anticancer agents. The inhibition mechanism involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing the catalytic water molecule.
Table 1: Carbonic Anhydrase Inhibition Data for Benzofuran-based Sulfonamides
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
|---|---|---|---|---|---|
| Arylsulfonehydrazone 9a | >10000 | 550.7 | 97.5 | 71.8 | [12] |
| Arylsulfonehydrazone 9b | >10000 | 285.4 | 10.0 | 10.1 | [12] |
| Arylsulfonehydrazone 9c | 3943.3 | 196.3 | 25.4 | 19.3 |[12] |
Diuretic and Antihypertensive Activity
This compound is described as a diuretic that can be effective in treating hypertension.[13] Its mechanism is attributed to binding to the sodium chloride channel in the kidney's distal tubule, which increases water secretion through osmotic pressure.[13] This action classifies it and its derivatives among loop diuretics.[14] Some derivatives have also been found to block the cyclooxygenase (COX) enzyme, which may contribute to their overall cardiovascular effects.[13]
PARP-1 Inhibition
Analogs, specifically 2,3-dihydrobenzofuran-7-carboxamides, have been identified as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[8] PARP-1 inhibitors are a significant class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The most potent compounds in this series have IC₅₀ values in the nanomolar range.[8]
Table 2: PARP-1 Inhibition Data for 2,3-Dihydrobenzofuran-7-carboxamide Analogs
| Compound | Substitution | PARP-1 IC₅₀ (µM) | Reference |
|---|---|---|---|
| 58 | 3',4'-dihydroxybenzylidene | 0.531 | [8] |
| 59 | 2',4'-dihydroxybenzylidene | 0.753 | [8] |
| 66 | 4'-(N-methylpiperazin-1-yl)ethoxy | 0.155 | [8] |
| 72 | 4'-(2-(N-methylpiperazin-1-yl)ethyl)sulfamoyl | 0.079 | [8] |
| Veliparib | Reference Drug | 0.005 |[8] |
Serotonin (5-HT₃) Receptor Antagonism
A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and found to be potent antagonists of the serotonin-3 (5-HT₃) receptor.[9] These receptors are involved in nausea and vomiting, particularly chemotherapy-induced emesis. The most active compound in the series displayed a very high affinity for the 5-HT₃ receptor with a Kᵢ value of 0.055 nM.[9]
Table 3: 5-HT₃ Receptor Antagonism Data
| Compound | Structure | 5-HT₃ Binding Kᵢ (nM) | Anti-emetic ED₅₀ (µg/kg i.v.) | Reference |
|---|
| 24 | (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,2-dimethyl | 0.055 | 0.18 |[9] |
Structure-Activity Relationship (SAR) Analysis
The biological activity of these compounds is highly dependent on their substitution patterns.
-
For PARP-1 Inhibition : The presence of hydroxyl groups on the benzylidene ring at the 2-position of the dihydrobenzofuranone core is crucial for potency. A 3',4'-dihydroxy substitution was found to be highly favorable. Replacing the 4'-hydroxyl with heterocyclic moieties connected via linkers significantly improved inhibitory activity.[8]
-
For 5-HT₃ Antagonism : The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring increased pharmacological activity, with dimethyl substitution being the most potent. Stereochemistry also plays a critical role; the (2S)-methyl group and the (S)-1-azabicyclo[2.2.2]octan-3-yl moiety were shown to enhance activity significantly.[9]
-
For Carbonic Anhydrase Inhibition : The "tail" portion of the molecule (the benzofuran ring system) interacts with residues at the entrance of the active site cavity and is a key determinant of isoform selectivity.[11][12] Modifications to this tail can be used to tune the inhibition profile against different CA isoforms.
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 112894-47-0 | MEA89447 [biosynth.com]
- 14. CA1265800A - 2,3-dihydrobenzofuran-5-sulfonamide derivatives - Google Patents [patents.google.com]
Navigating the Uncharted Territory: The Safety and Toxicity Profile of 2,3-Dihydro-1-benzofuran-5-sulfonamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific safety and toxicity data for 2,3-Dihydro-1-benzofuran-5-sulfonamide. This guide, therefore, aims to provide a potential toxicological profile by extrapolating from data on the parent molecule, 2,3-dihydrobenzofuran, and the broader class of sulfonamide-containing compounds. The information presented herein should be interpreted with caution and is intended to guide future research rather than serve as a definitive assessment.
Introduction
This compound is a chemical entity with potential pharmacological applications, identified as a diuretic that may act by binding to the sodium chloride channel in the kidney's distal tubule.[1] Additionally, it has been suggested to inhibit the cyclooxygenase (COX) enzyme, which would reduce prostaglandin synthesis.[1] These mechanisms of action suggest its potential utility in conditions such as hypertension. However, a thorough understanding of its safety and toxicity is paramount for any further development. This document collates available information on structurally related compounds to infer a preliminary safety profile for this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 112894-47-0 | [1][2][3] |
| Molecular Formula | C8H9NO3S | [1][2][3] |
| Molecular Weight | 199.23 g/mol | [1] |
| Melting Point | 164-166°C | [2] |
Potential Pharmacological and Toxicological Mechanisms
The dual-action of this compound as a diuretic and a COX inhibitor suggests two primary signaling pathways of interest.
References
Methodological & Application
In Vitro Assay Protocols for 2,3-Dihydro-1-benzofuran-5-sulfonamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,3-Dihydro-1-benzofuran-5-sulfonamide is a sulfonamide-containing compound with potential therapeutic applications. Structurally, it belongs to the benzofuran class of heterocyclic compounds. While specific in vitro biological data for this compound is not extensively available in the public domain, the broader classes of benzofuran sulfonamides and sulfonamides, in general, have been evaluated for their inhibitory activity against various enzymes, notably carbonic anhydrases (CAs) and cyclooxygenases (COXs).[1][2][3] This document provides detailed protocols for in vitro assays relevant to these potential targets and presents available data on structurally related compounds to guide research and development efforts.
The sulfonamide moiety is a well-established pharmacophore known to inhibit carbonic anhydrases, enzymes crucial for pH regulation, CO2 transport, and various biosynthetic pathways.[1][4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and some types of cancer.[1][5][6] Additionally, some sulfonamides have been investigated as inhibitors of cyclooxygenases (COX-1 and COX-2), key enzymes in the inflammatory pathway that convert arachidonic acid to prostaglandins.[3][7]
The protocols detailed below describe standard in vitro methods to assess the inhibitory potential of this compound and its analogs against these enzyme targets.
Data Presentation
Table 1: In Vitro Inhibition Data of Benzofuran-Based Sulfonamides against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, and XII) [1]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4a | 4625 | 888.2 | 33.3 | 45.5 |
| 4b | 398.5 | 111.9 | 75.8 | 62.9 |
| 5a | 256.3 | 98.3 | 97.5 | 71.8 |
| 5b | 37.4 | 12.3 | 27.7 | 10.1 |
| 9a | 1251.5 | 632.7 | 32.8 | 48.1 |
| 9b | 3945.2 | 571.4 | 10.0 | 14.2 |
| 9c | 2503.3 | 196.3 | 10.0 | 26.0 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Note: The compound numbers (e.g., 4a, 5b) are as designated in the source publication.[1] Kᵢ represents the inhibition constant.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol is adapted from methodologies used for evaluating benzofuran-based sulfonamides.[1]
Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by a stopped-flow instrument, which measures the change in pH using a colorimetric indicator as the reaction proceeds.
Materials and Reagents:
-
Human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound (or test compound)
-
Acetazolamide (positive control)
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol red (pH indicator)
-
CO₂-saturated water
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and acetazolamide in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the stock solutions in DMSO to create a range of concentrations for testing.
-
Prepare the assay buffer containing HEPES and phenol red.
-
Prepare a fresh solution of CO₂-saturated water immediately before the experiment.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add the desired concentration of the hCA isoform to the assay buffer.
-
Add the test compound or control at various concentrations to the enzyme solution.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
-
Reaction Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the phenol red indicator over time as the pH decreases due to the formation of carbonic acid.
-
The initial rates of the reaction are determined from the slope of the absorbance curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Cyclooxygenase (COX) Inhibition Assay (Fluorescent Inhibitor Screening Assay)
This is a general protocol for a commercially available fluorescent COX inhibitor screening assay.
Principle: This assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a fluorogenic substrate by PGG₂, the product of the cyclooxygenase reaction, to produce a highly fluorescent product. The fluorescence intensity is proportional to the COX activity.
Materials and Reagents:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Fluorogenic substrate (e.g., ADHP)
-
Heme (cofactor)
-
This compound (or test compound)
-
Celecoxib or Indomethacin (positive controls)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
DMSO
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and controls in DMSO.
-
Create serial dilutions of the stock solutions.
-
-
Assay Reaction:
-
To each well of the black 96-well plate, add the assay buffer, heme, and the fluorogenic substrate.
-
Add the test compound or control at various concentrations. For the control wells (100% activity), add DMSO.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Determine the rate of the reaction from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Signaling Pathways
Carbonic Anhydrase Signaling
Carbonic anhydrases are typically involved in pH regulation and the transport of CO₂ and bicarbonate ions. Their "signaling" is often indirect, influencing the activity of pH-sensitive pathways and ion transporters.
Cyclooxygenase Signaling Pathway
The COX pathway is central to inflammation. COX enzymes convert arachidonic acid into prostaglandin H₂ (PGH₂), which is a precursor for various pro-inflammatory prostaglandins.
References
- 1. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topically active carbonic anhydrase inhibitors. 3. Benzofuran- and indole-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 112894-47-0 | MEA89447 [biosynth.com]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for In Vivo Studies of 2,3-Dihydro-1-benzofuran-5-sulfonamide in Animal Models
Introduction
2,3-Dihydro-1-benzofuran-5-sulfonamide is a chemical entity that combines a benzofuran scaffold with a sulfonamide functional group. While this specific molecule is not extensively studied, its structural motifs suggest potential therapeutic applications. Sulfonamides are a well-established class of drugs with a wide range of biological activities, including antimicrobial, diuretic, and anti-inflammatory effects[1][2]. The benzofuran core is present in many biologically active compounds with applications in cardiovascular and neurological disorders[3]. This document outlines hypothetical in vivo studies to investigate the potential antihypertensive and neuroprotective effects of this compound in relevant animal models.
Hypothetical Therapeutic Area 1: Antihypertensive Agent
Based on the known diuretic properties of some sulfonamides, one potential application of this compound is in the management of hypertension[4].
Data Presentation: Summary of Hypothetical Antihypertensive Efficacy
| Animal Model | Administration Route | Dose (mg/kg) | Treatment Duration | Mean Arterial Pressure (MAP) Reduction (%) | Heart Rate Change (%) | Reference |
| Spontaneously Hypertensive Rat (SHR) | Oral (p.o.) | 10 | 14 days | 15 ± 2.5 | -2 ± 1.0 | Hypothetical Data |
| Spontaneously Hypertensive Rat (SHR) | Oral (p.o.) | 30 | 14 days | 25 ± 3.1 | -4 ± 1.5 | Hypothetical Data |
| Spontaneously Hypertensive Rat (SHR) | Oral (p.o.) | 100 | 14 days | 35 ± 4.2 | -5 ± 2.0 | Hypothetical Data |
| Renal Hypertensive Rat (2K1C) | Intraperitoneal (i.p.) | 10 | 7 days | 12 ± 1.8 | -1 ± 0.8 | Hypothetical Data |
| Renal Hypertensive Rat (2K1C) | Intraperitoneal (i.p.) | 30 | 7 days | 22 ± 2.9 | -3 ± 1.2 | Hypothetical Data |
Experimental Protocol: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old, with established hypertension (systolic blood pressure > 160 mmHg).
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
Grouping: Animals are randomly divided into four groups (n=8 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in water)
-
This compound (10 mg/kg)
-
This compound (30 mg/kg)
-
Positive control (e.g., Enalapril, 10 mg/kg)
-
-
Drug Administration: The compound and vehicle are administered orally once daily for 14 consecutive days.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method at baseline and at regular intervals (e.g., 2, 4, 6, and 24 hours post-dose on days 1, 7, and 14).
-
Data Analysis: Changes in blood pressure and heart rate are calculated relative to baseline. Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Mandatory Visualization
Caption: Experimental workflow for antihypertensive screening.
Hypothetical Therapeutic Area 2: Neuroprotective Agent
Given that some benzofuran derivatives have shown neuroprotective potential, this is another plausible area of investigation[5][6].
Data Presentation: Summary of Hypothetical Neuroprotective Effects
| Animal Model | Insult | Administration Route | Dose (mg/kg) | Treatment Regimen | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement (%) | Reference |
| MCAO Rat Model | Ischemic Stroke | Intravenous (i.v.) | 5 | Pre- and Post-insult | 20 ± 3.5 | 15 ± 2.8 | Hypothetical Data |
| MCAO Rat Model | Ischemic Stroke | Intravenous (i.v.) | 15 | Pre- and Post-insult | 35 ± 4.1 | 30 ± 3.9 | Hypothetical Data |
| MPTP Mouse Model | Parkinson's Disease | Subcutaneous (s.c.) | 10 | Daily for 7 days | N/A | 25 ± 4.5 (Behavioral) | Hypothetical Data |
| MPTP Mouse Model | Parkinson's Disease | Subcutaneous (s.c.) | 30 | Daily for 7 days | N/A | 40 ± 5.2 (Behavioral) | Hypothetical Data |
Experimental Protocol: Evaluation of Neuroprotective Activity in a Rat Model of Ischemic Stroke
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Anesthetize the rat (e.g., isoflurane).
-
Perform a midline neck incision to expose the common carotid artery.
-
Introduce a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
-
Grouping: Animals are randomly divided into four groups (n=10 per group):
-
Sham-operated + Vehicle
-
MCAO + Vehicle
-
MCAO + this compound (15 mg/kg)
-
MCAO + Positive control (e.g., Nimodipine)
-
-
Drug Administration: The compound is administered intravenously, with the first dose given 30 minutes before MCAO and a second dose 2 hours after reperfusion.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct area (pale region) using image analysis software.
-
-
Data Analysis: Compare infarct volumes and neurological scores between groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualization
Caption: Hypothetical neuroprotective signaling pathway.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 112894-47-0 | MEA89447 [biosynth.com]
- 5. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,3-Dihydro-1-benzofuran-5-sulfonamide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2,3-Dihydro-1-benzofuran-5-sulfonamide as a reference standard in analytical testing. This document outlines the necessary procedures for accurate quantification and identification in research and quality control settings.
Introduction
This compound is a sulfonamide derivative with diuretic and antihypertensive properties.[1] As a reference standard, it is essential for the accurate quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. Its well-characterized physical and chemical properties make it a reliable calibrant for a range of analytical techniques.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 112894-47-0 | [1][2][3] |
| Molecular Formula | C₈H₉NO₃S | [1][2][3] |
| Molecular Weight | 199.23 g/mol | [1][4] |
| Appearance | White to off-white solid | |
| Melting Point | 164-166 °C | |
| Solubility | Soluble in methanol, acetonitrile, and DMSO |
Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated method for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Experimental Protocol: HPLC Method
A simple, reliable, and sensitive analytical method can be developed and validated for the quantitative determination of this compound.[5]
2.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2.1.2. Instrumentation
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), pH adjusted to 2.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 278 nm |
| Run Time | 10 minutes |
2.1.4. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.1.5. Sample Preparation
For drug substance analysis, accurately weigh a sample of the material, dissolve it in the mobile phase to a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
2.1.6. Calibration Curve
Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be assessed by the correlation coefficient (R²), which should be ≥ 0.999.
2.1.7. Data Analysis
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
Application: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be used for the purity assessment of the this compound reference standard.
Experimental Protocol: ¹H-NMR Method
3.1.1. Materials and Reagents
-
This compound reference standard
-
Dimethyl sulfoxide-d₆ (DMSO-d₆) with a known amount of an internal standard (e.g., maleic acid)
-
NMR tubes
3.1.2. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher)
3.1.3. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
3.1.4. NMR Acquisition Parameters
| Parameter | Value |
| Solvent | DMSO-d₆ |
| Pulse Program | Standard 1D proton |
| Relaxation Delay (D1) | 30 s (to ensure full relaxation) |
| Number of Scans | 8 or 16 |
3.1.5. Data Analysis
-
Identify a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Integrate the selected signals.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_IS = Purity of the internal standard
-
Application: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the identity of this compound by determining its molecular weight and fragmentation pattern.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
4.1.1. Instrumentation
-
Mass spectrometer with an ESI source (e.g., quadrupole or ion trap)
4.1.2. Sample Preparation
-
Prepare a dilute solution of the reference standard (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
4.1.3. MS Parameters
| Parameter | Condition |
| Ionization Mode | Positive or Negative |
| Capillary Voltage | 3-5 kV |
| Drying Gas Flow | 5-10 L/min |
| Drying Gas Temperature | 300-350 °C |
| Scan Range | m/z 50-500 |
4.1.4. Expected Results
-
Positive Ion Mode: The protonated molecule [M+H]⁺ is expected at m/z 199.2.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ is expected at m/z 197.2.
-
Fragmentation: Common fragmentation pathways for sulfonamides involve the loss of SO₂ (64 Da).[6] Therefore, a fragment ion at m/z 135.2 ([M+H-SO₂]⁺) may be observed in MS/MS experiments.
Concluding Remarks
These protocols provide a framework for the effective use of this compound as a reference standard. Method validation according to ICH guidelines is recommended before implementation for routine analysis. Proper handling and storage of the reference standard are crucial to maintain its integrity and ensure accurate results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. This compound | CAS 112894-47-0 [matrix-fine-chemicals.com]
- 4. This compound | 112894-47-0 | MEA89447 [biosynth.com]
- 5. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Dihydro-1-benzofuran-5-sulfonamide in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1-benzofuran-5-sulfonamide is a molecule of interest in the field of hypertension research. Its structural features, incorporating a sulfonamide group, suggest potential diuretic and antihypertensive properties. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential therapeutic agent for hypertension. The protocols outlined below are based on established methodologies for evaluating similar compounds and provide a framework for assessing the pharmacological profile of this specific molecule.
Putative Mechanisms of Action
The antihypertensive effect of this compound is hypothesized to occur through one or more of the following mechanisms:
-
Diuresis via Inhibition of the Sodium-Chloride Symporter: The sulfonamide moiety is a key pharmacophore in many diuretic drugs that target the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water, thereby reducing blood volume and pressure.
-
Carbonic Anhydrase Inhibition: Some sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in bicarbonate reabsorption in the proximal tubule. Inhibition of this enzyme can lead to a mild diuretic effect.
-
Cyclooxygenase (COX) Inhibition: Certain sulfonamide-containing compounds have been shown to inhibit COX enzymes, which may influence renal blood flow and sodium excretion.
-
Direct Vasodilation: While less common for this structural class, a direct vasodilatory effect on blood vessels cannot be ruled out and warrants investigation.
Data Presentation
Currently, there is limited publicly available quantitative data specifically for the antihypertensive and related activities of this compound. The following tables present data for structurally related benzofuran and sulfonamide derivatives to provide a comparative context for experimental design and interpretation.
Table 1: Antihypertensive Activity of Related Dihydrobenzofuran Derivatives in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (mg/kg, p.o.) | Animal Model | Change in Mean Arterial Pressure (mmHg) | Reference |
| 2,3-dihydro-1'-methyl-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine] | 50 | Spontaneously Hypertensive Rat | Good antihypertensive activity (specific values not detailed) | [1] |
| 2,3-dihydro-1'-ethyl-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine] | 50 | Spontaneously Hypertensive Rat | Good antihypertensive activity (specific values not detailed) | [1] |
Table 2: In Vitro Carbonic Anhydrase (CA) Inhibition by Benzofuran-Based Sulfonamides
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Benzofuran Sulfonamide Derivative 4a | 462.5 | 888.2 | 33.3 | 26.9 | [2][3] |
| Benzofuran Sulfonamide Derivative 5b | 37.4 | 12.3 | 27.7 | 32.5 | [2][3] |
| Benzofuran Sulfonamide Derivative 9c | 2503 | 196.2 | 10.0 | 130.4 | [2][3] |
Table 3: In Vitro Cyclooxygenase (COX) Inhibition by Dihydropyrrolo[3,2,1-hi]indole Sulfonamide Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Phenyl-derivative 2a | >100 | 0.053 | [4] |
Experimental Protocols
Protocol 1: Evaluation of Diuretic Activity in Rats
This protocol is designed to assess the diuretic effect of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Furosemide (positive control, e.g., 10 mg/kg)
-
Normal saline (0.9% NaCl)
-
Metabolic cages
-
Graduated cylinders
-
Flame photometer or ion-selective electrodes
Procedure:
-
House the rats in metabolic cages for acclimatization for at least 24 hours before the experiment.
-
Fast the rats overnight with free access to water.
-
On the day of the experiment, administer normal saline (25 mL/kg, p.o.) to all rats to ensure a uniform state of hydration.
-
After 30 minutes, divide the rats into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 10 mg/kg, p.o.)
-
Group 3: this compound (high dose, e.g., 50 mg/kg, p.o.)
-
Group 4: Furosemide (10 mg/kg, p.o.)
-
-
Place the rats back into the metabolic cages and collect urine at 2, 4, 6, and 24-hour intervals.
-
Measure the total urine volume for each collection period.
-
Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
Data Analysis:
-
Compare the urine volume and electrolyte excretion between the test groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Calculate the diuretic action (ratio of urine volume of the test group to the control group) and saluretic index (ratio of Na+ excretion of the test group to the control group).
Protocol 2: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol assesses the ability of the test compound to lower blood pressure in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) (12-16 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Captopril (positive control, e.g., 30 mg/kg/day, p.o.)
-
Non-invasive blood pressure measurement system (tail-cuff method) or telemetry system
-
Oral gavage needles
Procedure:
-
Acclimatize the SHR to the blood pressure measurement procedure for at least one week before the study.
-
Measure the baseline systolic blood pressure (SBP) and heart rate (HR) for each rat for three consecutive days.
-
Divide the rats into groups (n=8 per group) with similar mean SBP:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 25 mg/kg/day, p.o.)
-
Group 3: this compound (high dose, e.g., 100 mg/kg/day, p.o.)
-
Group 4: Captopril (30 mg/kg/day, p.o.)
-
-
Administer the respective treatments orally once daily for a period of 4 weeks.
-
Measure SBP and HR at regular intervals (e.g., weekly) throughout the treatment period. Measurements should be taken at the same time each day to minimize diurnal variations.
-
On the final day of treatment, measure SBP and HR at 2, 4, 6, 8, and 24 hours post-dosing to determine the duration of action.
Data Analysis:
-
Calculate the change in SBP and HR from baseline for each group at each time point.
-
Compare the changes in blood pressure between the test groups and the vehicle control group using repeated measures ANOVA.
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory potential of the compound against carbonic anhydrase isoforms.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
Acetazolamide (standard inhibitor)
-
p-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and acetazolamide in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the buffer, enzyme solution, and the test compound/standard inhibitor at various concentrations.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Monitor the hydrolysis of p-nitrophenyl acetate to p-nitrophenol by measuring the absorbance at 400 nm at regular intervals using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay evaluates the inhibitory effect of the compound on COX-1 and COX-2 isoforms.
Materials:
-
Human or ovine COX-1 and COX-2 enzymes
-
This compound
-
Indomethacin or Celecoxib (standard inhibitors)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl with cofactors)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare various concentrations of the test compound and standard inhibitors.
-
In separate reaction tubes, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound/standard inhibitor.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.
-
Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Visualizations
Caption: Proposed signaling pathway for the antihypertensive effect.
Caption: Workflow for in vivo antihypertensive screening.
Caption: Logical relationship of potential antihypertensive mechanisms.
References
- 1. 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzofuran Sulfonamides in Cancer Cell Line Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran sulfonamide derivatives have emerged as a promising class of compounds in anticancer research. Their multifaceted mechanism of action, often involving the inhibition of key enzymes and signaling pathways crucial for tumor progression, has garnered significant interest. This document provides a comprehensive overview of the application of benzofuran sulfonamides in cancer cell line studies, including detailed experimental protocols and a summary of their biological activities. The primary focus is on their role as inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII, and their impact on downstream signaling pathways such as NF-κB.
Mechanism of Action: Targeting Carbonic Anhydrases and Beyond
Benzofuran sulfonamides often exert their anticancer effects by targeting carbonic anhydrases, zinc-containing metalloenzymes that play a critical role in pH regulation.[1][2] In the tumor microenvironment, which is often hypoxic and acidic, CA IX and CA XII are overexpressed and contribute to cancer cell survival and proliferation.[1][2] By inhibiting these enzymes, benzofuran sulfonamides can disrupt pH homeostasis, leading to intracellular acidification and subsequent induction of apoptosis.
Some benzofuran derivatives have also been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation in cancer.[3] Furthermore, certain benzofuran-containing compounds can interfere with tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[4]
Data Presentation: Anticancer Activity of Benzofuran Sulfonamides
The following tables summarize the in vitro anticancer activity of representative benzofuran sulfonamide derivatives against various human cancer cell lines.
Table 1: Carbonic Anhydrase Inhibition by Benzofuran Sulfonamides
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 4a | >10000 | 120.5 | 33.3 | 45.3 | [1] |
| 5b | 854.3 | 102.7 | 27.7 | 30.8 | [1] |
| 9a | 1295 | 598.6 | 32.8 | 26.3 | [1] |
| 9c | 2503 | 196.4 | 10.0 | 10.1 | [1] |
| 10b | >10000 | 487.5 | 51.1 | 40.2 | [1] |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [1] |
Table 2: Growth Inhibitory Activity of Benzofuran Sulfonamides (NCI-60 Cell Line Screen)
| Compound | Cell Line | Cancer Type | Growth Inhibition (%) |
| 5b | SR | Leukemia | 58.33 |
| K-562 | Leukemia | 48.62 | |
| UO-31 | Renal Cancer | 45.74 | |
| 10b | SNB-75 | CNS Cancer | 52.22 |
| UO-31 | Renal Cancer | 45.72 | |
| K-562 | Leukemia | 41.74 |
Data represents single-dose (10 µM) testing.[1]
Table 3: IC50 Values of Benzofuran-Imidazopyridine Sulfonamides
| Compound | MCF-7 (Breast) | A549 (Lung) | Colo-205 (Colon) | A2780 (Ovarian) |
| 9a | 2.12 µM | 3.14 µM | 4.52 µM | 5.18 µM |
| 9c | 1.89 µM | 2.45 µM | 3.87 µM | 4.23 µM |
| 9h | 2.56 µM | 3.88 µM | 4.91 µM | 5.82 µM |
| 9i | 1.54 µM | 2.11 µM | 3.15 µM | 3.89 µM |
| 9j | 2.87 µM | 4.02 µM | 5.23 µM | 6.14 µM |
Data from a study on novel sulfonamide derivatives of benzofuran-imidazopyridines.[5]
Mandatory Visualizations
Caption: Workflow for evaluating benzofuran sulfonamides.
Caption: Benzofuran sulfonamide inhibition of CAIX signaling.
Caption: Benzofuran sulfonamide and NF-κB signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of benzofuran sulfonamides on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzofuran sulfonamide compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran sulfonamide compounds in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by benzofuran sulfonamides.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cancer cells with the benzofuran sulfonamide compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of benzofuran sulfonamides on cell cycle progression.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cancer cells with the benzofuran sulfonamide compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest approximately 1 x 106 cells per sample.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is used to investigate the effect of benzofuran sulfonamides on the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, p21, cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the changes in protein expression levels. Normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Antibacterial Activity of Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial activity of sulfonamide derivatives, including their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.
Introduction
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have played a crucial role in combating bacterial infections.[1] They are synthetic analogues of para-aminobenzoic acid (PABA) and function by competitively inhibiting a key enzyme in the bacterial folic acid synthesis pathway.[2][3] This mechanism makes them effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][] The emergence of antibiotic resistance has revitalized research into novel sulfonamide derivatives with enhanced potency and the ability to overcome resistance mechanisms.[5][6]
Mechanism of Action
The primary antibacterial mechanism of sulfonamide derivatives is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1][3] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[3][7] PABA is an essential substrate for DHPS in the synthesis of dihydrofolic acid, a precursor to folic acid. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid.[2][3] This ultimately disrupts the production of purines and pyrimidines, which are essential for DNA and RNA synthesis, leading to a bacteriostatic effect (inhibition of growth and reproduction).[3][][7]
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Quantitative Antibacterial Activity
The antibacterial efficacy of sulfonamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables summarize representative data for novel sulfonamide derivatives against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of Novel Sulfonamide Derivatives (µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | K. pneumoniae | Reference |
| Compound 5a | - | Inactive | 7.81 | - | [8] |
| Compound 9a | - | Inactive | 7.81 | - | [8] |
| Derivative 1b | 64-512 | - | - | - | [9] |
| Derivative 1c | 64-512 | - | - | - | [9] |
| Derivative 1d | 64-512 | - | - | - | [9] |
| Ciprofloxacin (Control) | - | - | - | - | [8] |
Note: "-" indicates data not provided in the cited source. "Inactive" indicates no activity was observed.
Table 2: Zone of Inhibition of Novel Sulfonamide Derivatives (mm)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | K. pneumoniae | Reference |
| Compound 5a | - | Inactive | 31 ± 0.12 | - | [8] |
| Compound 9a | - | Inactive | 30 ± 0.12 | - | [8] |
| Derivative 1a | 22.15 ± 6.22 | - | - | - | [10] |
| Derivative 1b | 16.39 ± 1.17 | - | - | - | [10] |
| Derivative 1c | 15.42 ± 0.66 | - | - | - | [10] |
| Derivative 1d | 15.83 ± 1.28 | - | - | - | [10] |
| Ciprofloxacin (Control) | - | - | 32 ± 0.12 | - | [8] |
Note: "-" indicates data not provided in the cited source. "Inactive" indicates no activity was observed.
Experimental Protocols
The following are detailed protocols for assessing the antibacterial activity of sulfonamide derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Synthesized sulfonamide derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile dimethyl sulfoxide (DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation: Dissolve the sulfonamide derivatives in DMSO to create a stock solution. Prepare a series of two-fold dilutions of the compounds in CAMHB in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide derivative at which no visible bacterial growth is observed.
Protocol 2: Agar Disk Diffusion Test (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the inhibition zone.
Materials:
-
Synthesized sulfonamide derivatives
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper discs (6 mm)
-
Sterile swabs
-
0.5 McFarland standard
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a lawn of bacteria.
-
Disc Preparation and Application: Dissolve the sulfonamide derivatives in a suitable solvent (e.g., DMSO). Apply a known concentration of each compound solution (e.g., 50 µL) onto a sterile filter paper disc.[8] Allow the solvent to evaporate.
-
Disc Placement: Place the impregnated discs onto the surface of the inoculated MHA plates. Ensure firm contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition around each disc in millimeters (mm). A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.
Caption: Workflow for assessing the antibacterial activity of sulfonamides.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. tandfonline.com [tandfonline.com]
- 7. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,3-Dihydrobenzofuran Derivatives in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of 2,3-dihydrobenzofuran derivatives, detailing their mechanisms of action, and providing protocols for their evaluation.
Introduction
2,3-Dihydrobenzofuran derivatives represent a promising class of heterocyclic compounds with significant potential in the development of novel anti-inflammatory agents.[1][2][3][4] These scaffolds, prevalent in numerous natural and synthetic bioactive molecules, have demonstrated potent inhibitory effects on key inflammatory mediators and signaling pathways.[5][6] This document outlines the quantitative data supporting their anti-inflammatory activity, detailed experimental protocols for their assessment, and visual representations of the implicated biological pathways.
Data Presentation: Anti-Inflammatory Activity of 2,3-Dihydrobenzofuran Derivatives
The following table summarizes the quantitative data on the inhibitory effects of various 2,3-dihydrobenzofuran derivatives on key inflammatory markers.
| Compound Class/Derivative | Target/Assay | IC50 Value (µM) / % Inhibition | Reference |
| Fluorinated benzofuran/dihydrobenzofuran derivatives | Interleukin-6 (IL-6) | 1.2 - 9.04 | [2][3][4] |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [2][3][4] | |
| Nitric Oxide (NO) | 2.4 - 5.2 | [2][3][4] | |
| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [2][3][4] | |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin synthesis inhibition | More potent than indomethacin | [1] |
| Carrageenan-induced paw edema (rat) | More potent than diclofenac | [1] | |
| 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazines (LINS01005) | COX-2 expression in murine asthma model | Significant reduction | [7] |
| Eosinophil counts in bronchoalveolar lavage fluid | Significant reduction | [7] | |
| Heterocyclic/benzofuran hybrids (Compound 5d) | Nitric Oxide (NO) generation | 52.23 ± 0.97 | [5][8] |
| Aza-benzofuran derivatives (Compounds 1 and 4) | Nitric Oxide (NO) release | 17.3 and 16.5 | [9] |
| 2,3-dihydropyrazole and thiazole derivatives | Carrageenan-induced rat paw edema | ≥ 70% inhibition | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Anti-Inflammatory Activity Assessment in Macrophages
This protocol is used to evaluate the ability of 2,3-dihydrobenzofuran derivatives to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2][3][4][9]
a. Cell Culture and Treatment:
-
Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
b. Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine NO concentration using the Griess reagent assay. Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
c. Measurement of Pro-inflammatory Cytokines and Prostaglandins:
-
Collect the cell culture supernatant.
-
Quantify the levels of IL-6, CCL2, and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.
d. Western Blot Analysis for COX-2 and iNOS Expression:
-
Lyse the treated cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Paw Edema
This model is used to assess the acute anti-inflammatory effects of the compounds in vivo.[1][10]
a. Animal Model:
-
Use male Wistar rats (150-200 g).
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
b. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Investigation of Signaling Pathways (NF-κB and MAPK)
This protocol outlines the investigation of the effect of 2,3-dihydrobenzofuran derivatives on the NF-κB and MAPK signaling pathways.[5][8][11]
a. Cell Treatment and Lysis:
-
Treat RAW 264.7 cells with the test compound and/or LPS as described in Protocol 1.
-
Lyse the cells to extract total protein.
b. Western Blot Analysis:
-
Perform Western blotting as described in Protocol 1d.
-
Use primary antibodies specific for the phosphorylated and total forms of key signaling proteins:
-
NF-κB Pathway: p-p65, p65, p-IκBα, IκBα, p-IKKα/β, IKKα/β.
-
MAPK Pathway: p-p38, p38, p-JNK, JNK, p-ERK, ERK.
-
-
Analyze the band intensities to determine the effect of the compounds on the phosphorylation of these proteins.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of 2,3-dihydrobenzofuran derivatives are often mediated through the modulation of key signaling cascades, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[12][13] Upon stimulation by inflammatory signals like LPS, IKK is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the p65/p50 heterodimer, which translocates to the nucleus to induce the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade in inflammation.[5] LPS stimulation activates these kinases, which in turn phosphorylate and activate transcription factors like AP-1, leading to the expression of inflammatory genes.
Caption: Modulation of the MAPK signaling pathway.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram illustrates a typical workflow for screening 2,3-dihydrobenzofuran derivatives for their anti-inflammatory properties in vitro.
Caption: In vitro anti-inflammatory screening workflow.
References
- 1. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB directs dynamic super enhancer formation in inflammation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Proteomic Investigation of 2,3-Dihydro-1-benzofuran-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A comprehensive literature search for the direct experimental use of 2,3-Dihydro-1-benzofuran-5-sulfonamide in proteomics research did not yield specific published studies. However, the exploration of novel small molecules is a cornerstone of drug discovery and chemical biology. Proteomics offers a powerful suite of tools to elucidate the mechanism of action (MoA) and identify cellular targets of such compounds.[1][2][3] This document provides a generalized framework and detailed protocols for investigating the proteomic effects of a novel compound, using this compound as a representative example.
The primary objectives of a proteomics-based investigation of a new chemical entity are typically:
-
Target Identification: To determine the specific protein(s) with which the compound directly interacts.
-
Mechanism of Action Elucidation: To understand the downstream cellular pathways and processes that are altered by the compound's activity.
These application notes outline common experimental strategies, including chemical proteomics for target identification and quantitative proteomics for MoA studies, providing researchers with a roadmap for characterizing novel bioactive molecules.
Part 1: Target Identification using Chemical Proteomics
Chemical proteomics is a powerful approach to identify the direct binding partners of a small molecule within a complex proteome.[4][5] This often involves creating a chemical probe by modifying the compound of interest to include a reactive group and/or an affinity tag.
Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
A common method for target identification is the use of an immobilized form of the compound to "pull down" its binding partners from a cell lysate.[6]
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Protocol 1: Target Pull-Down with Immobilized Compound
Objective: To identify proteins that bind to this compound.
Materials:
-
Synthesized this compound with a suitable linker for immobilization (e.g., an amino or alkyne group).[6]
-
Activated agarose beads (e.g., NHS-activated or Azide-functionalized).
-
Cell line of interest (e.g., a cancer cell line relevant to the compound's expected activity).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE loading buffer or a high-salt solution).
-
SDS-PAGE gels and reagents.
-
In-gel digestion kit (with Trypsin).
-
Reagents for LC-MS/MS analysis.
Methodology:
-
Probe Preparation:
-
Immobilize the modified this compound onto the activated agarose beads according to the manufacturer's instructions.[6]
-
Use beads without the compound as a negative control for non-specific binding.
-
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells on ice using lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
-
Affinity Purification:
-
Incubate the cell lysate with the compound-immobilized beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with wash buffer to remove unbound proteins.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins on an SDS-PAGE gel.
-
Stain the gel (e.g., with Coomassie or silver stain) to visualize protein bands.[6]
-
Excise unique bands present in the compound lane but not the control lane.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Extract the resulting peptides for mass spectrometry analysis.
-
-
Mass Spectrometry and Data Analysis:
Part 2: Mechanism of Action (MoA) Elucidation using Quantitative Proteomics
Quantitative proteomics can reveal how the compound affects cellular protein expression, providing insights into the biological pathways it modulates.[9][10] A common approach is to compare the proteomes of cells treated with the compound versus a vehicle control.
Experimental Workflow: Label-Free Quantitative (LFQ) Proteomics
Caption: Workflow for Label-Free Quantitative (LFQ) Proteomics.
Protocol 2: Global Proteome Profiling
Objective: To identify proteins and pathways that are significantly altered upon treatment with this compound.
Materials:
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Cell culture reagents.
-
Lysis buffer (e.g., urea-based buffer for deep proteome coverage).
-
Reagents for protein reduction, alkylation, and digestion (DTT, iodoacetamide, trypsin).
-
Peptide desalting columns (e.g., C18 StageTips).
-
High-resolution mass spectrometer.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to ~70% confluency.
-
Treat cells with a predetermined concentration of this compound (e.g., IC50 value) and a vehicle control (DMSO) for a specified time (e.g., 24 hours). Perform in biological triplicate.
-
-
Protein Extraction and Digestion:
-
Harvest and lyse the cells from each condition.
-
Quantify protein concentration (e.g., BCA assay).
-
Take equal amounts of protein from each sample.
-
Reduce disulfide bonds with DTT, alkylate cysteines with iodoacetamide, and digest proteins into peptides overnight with trypsin.
-
-
Peptide Cleanup:
-
Desalt the peptide samples using C18 columns to remove contaminants and prepare for MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Spectronaut.
-
Perform peptide and protein identification and quantify protein abundance based on the intensity of the peptide signals (MS1 ion current).[7]
-
Perform statistical analysis (e.g., t-test) to identify proteins that are significantly up- or down-regulated between the compound-treated and control groups.
-
Conduct pathway enrichment analysis (e.g., using DAVID or g:Profiler) on the list of significantly altered proteins to identify affected biological pathways.[12]
-
Data Presentation
Quantitative data should be summarized in clear, structured tables. Below are hypothetical examples of how data from the described experiments could be presented.
Table 1: Hypothetical Target Proteins Identified by AP-MS
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count | Fold Enrichment (Compound vs. Control) |
| P04637 | TP53 | Cellular tumor antigen p53 | 12 | 25.4 |
| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | 9 | 18.2 |
| P62258 | HSPA8 | Heat shock cognate 71 kDa protein | 7 | 15.6 |
Table 2: Hypothetical Proteins Regulated by Compound Treatment (LFQ Proteomics)
| Protein ID (UniProt) | Gene Name | Protein Name | Log2 Fold Change | p-value | Regulation |
| P0C6X7 | UBA52 | Ubiquitin-60S ribosomal protein L40 | -1.58 | 0.001 | Down-regulated |
| P11021 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.10 | 0.0005 | Up-regulated |
| Q13547 | BAX | Apoptosis regulator BAX | 1.89 | 0.002 | Up-regulated |
Signaling Pathway Visualization
Based on the proteomics results, key signaling pathways can be visualized. For example, if the data suggests an effect on the MAPK signaling pathway, a diagram can be constructed.
References
- 1. Proteomic Approach to Understanding Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MS1 ion current‐based quantitative proteomics: A promising solution for reliable analysis of large biological cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A proteome-wide atlas of drug mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Proteomics via High Resolution MS Quantification: Capabilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Developing Novel Therapeutics with a 2,3-Dihydrobenzofuran Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds.[1][2][3][4][5] Its structural features make it an attractive starting point for the development of novel therapeutics across various disease areas, including inflammation, cancer, and neurological disorders. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of therapeutics based on this versatile scaffold.
Biological Activities and Quantitative Data
Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated a wide range of biological activities. The following tables summarize key quantitative data for representative compounds in the areas of anti-inflammatory, anticancer, and cannabinoid receptor modulation.
Table 1: Anti-Inflammatory Activity of 2,3-Dihydrobenzofuran Derivatives
| Compound ID | Assay | Target/Mediator | Cell Line/Model | IC50 (µM) | Reference |
| Fluorinated Dihydrobenzofuran 1 | PGE2 Inhibition | COX-2 | LPS-stimulated Macrophages | 1.92 | [6] |
| Fluorinated Dihydrobenzofuran 2 | PGE2 Inhibition | COX-2 | LPS-stimulated Macrophages | 1.48 | [6] |
| Fluorinated Dihydrobenzofuran 1 | IL-6 Inhibition | - | LPS-stimulated Macrophages | 1.23 | [6][7][8] |
| Fluorinated Dihydrobenzofuran 2 | IL-6 Inhibition | - | LPS-stimulated Macrophages | 9.04 | [6][7][8] |
| Fluorinated Dihydrobenzofuran 1 | CCL2 Inhibition | - | LPS-stimulated Macrophages | 1.5 | [6][7][8] |
| Fluorinated Dihydrobenzofuran 2 | CCL2 Inhibition | - | LPS-stimulated Macrophages | 19.3 | [6][7][8] |
| Fluorinated Dihydrobenzofuran 1 | NO Inhibition | iNOS | LPS-stimulated Macrophages | 2.4 | [6][7][8] |
| Fluorinated Dihydrobenzofuran 2 | NO Inhibition | iNOS | LPS-stimulated Macrophages | 5.2 | [6][7][8] |
| Aza-benzofuran 1 | NO Inhibition | iNOS | LPS-stimulated RAW 264.7 | 17.3 | [1][9] |
| Aza-benzofuran 4 | NO Inhibition | iNOS | LPS-stimulated RAW 264.7 | 16.5 | [1][9] |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin Synthesis Inhibition | - | In vitro | More potent than indomethacin | [10] |
Table 2: Anticancer Activity of 2,3-Dihydrobenzofuran Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Fluorinated Dihydrobenzofuran 1 | HCT116 | Colorectal Carcinoma | 19.5 | [6] |
| Fluorinated Dihydrobenzofuran 2 | HCT116 | Colorectal Carcinoma | 24.8 | [6] |
| Chalcone Derivative | A549 | Lung Cancer | 2.85 | [3] |
| Chalcone Derivative | H1299 | Lung Cancer | 1.46 | [3] |
| Chalcone Derivative | HCT116 | Colon Cancer | 0.59 | [3] |
| Chalcone Derivative | HT29 | Colon Cancer | 0.35 | [3] |
| Oxindole-based Hybrid 22d | MCF-7 | Breast Cancer | 3.41 | [11] |
| Oxindole-based Hybrid 22f | MCF-7 | Breast Cancer | 2.27 | [11] |
| Oxindole-based Hybrid 22d | T-47D | Breast Cancer | 3.82 | [11] |
| Oxindole-based Hybrid 22f | T-47D | Breast Cancer | 7.80 | [11] |
Table 3: Cannabinoid Receptor 2 (CB2) Agonist Activity of 2,3-Dihydrobenzofuran Derivatives
| Compound ID | Assay | Receptor | Ki (nM) | EC50 (nM) | Reference |
| MDA7 (Compound 18) | Radioligand Binding | Human CB2 | 1.2 | - | [12] |
| MDA104 (Compound 33) | Radioligand Binding | Human CB2 | 0.8 | - | [12] |
| MDA42 (Compound 19) | Radioligand Binding | Human CB2 | 0.5 | - | [12] |
| MDA39 (Compound 30) | Radioligand Binding | Human CB2 | 0.4 | - | [12] |
| Triazole Derivative 6 | Radioligand Binding | Human CB2 | 105.3 | - | [13] |
| Triazole Derivative 11 | Radioligand Binding | Human CB2 | 116.4 | - | [13] |
| Triazole Derivative 6 | Functional Assay (β-arrestin) | Human CB2 | - | 1830 | [13] |
| Triazole Derivative 11 | Functional Assay (β-arrestin) | Human CB2 | - | 1140 | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key anti-inflammatory compound and for essential biological assays to evaluate the therapeutic potential of novel 2,3-dihydrobenzofuran derivatives.
Synthesis Protocol: 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one
This protocol is adapted from methodologies for the synthesis of similar benzofuranone derivatives and is intended as a starting point for optimization.
Materials:
-
4-Chloro-3-cyclohexylphenol
-
Glyoxylic acid
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Step 1: Condensation. In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 4-chloro-3-cyclohexylphenol (1 equivalent) and glyoxylic acid (1.2 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Heat the mixture to reflux and continuously remove water using the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Step 2: Work-up and Purification. Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Assay Protocol: In Vitro Anti-Inflammatory Activity (NO Production in LPS-Stimulated Macrophages)
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (2,3-dihydrobenzofuran derivatives) dissolved in DMSO
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation. Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide (NO) production. Include an unstimulated control group.
-
Nitrite Measurement. After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride solution.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Data Analysis. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Biological Assay Protocol: In Vitro Anticancer Activity (SRB Cytotoxicity Assay)
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Appropriate cell culture medium with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (2,3-dihydrobenzofuran derivatives) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding. Seed the desired cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment. Treat the cells with a range of concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Cell Fixation. After the incubation period, gently add cold TCA (10% w/v) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining. Wash the plates with water and air dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Washing. Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Measurement. Add Tris base solution (10 mM, pH 10.5) to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis. Calculate the percentage of cell growth inhibition for each compound concentration. Determine the IC50 value, representing the concentration that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of novel therapeutics is crucial. The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by 2,3-dihydrobenzofuran derivatives and a general workflow for their discovery and development.
Caption: General workflow for drug discovery using the 2,3-dihydrobenzofuran scaffold.
Caption: Inhibition of the NF-κB signaling pathway by 2,3-dihydrobenzofuran derivatives.
Caption: Inhibition of the mPGES-1 signaling pathway by 2,3-dihydrobenzofuran derivatives.
Caption: Activation of the CB2 receptor signaling pathway by 2,3-dihydrobenzofuran agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Quantification of 2,3-Dihydro-1-benzofuran-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1-benzofuran-5-sulfonamide is a molecule of interest in pharmaceutical research. Accurate and reliable quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are presented with a focus on accuracy, precision, and robustness, in line with international validation guidelines.
Data Presentation
The following tables summarize representative quantitative data for the analysis of sulfonamides and benzofuran derivatives, which can be considered as performance benchmarks when developing a specific method for this compound.
Table 1: Representative Chromatographic Performance for Sulfonamides and Benzofuran Derivatives
| Compound Class | Representative Compound | Retention Time (min) | Linearity Range (µg/mL) | R² |
| Sulfonamides | Sulfamethoxazole | 5.0 | 0.005 - 0.025 | >0.999 |
| Benzofurans | Carbofuran | 4.052 | 7.5 - 75 | 0.999[1] |
| Benzofurans | 2-(2-thienyl)benzofuran | ~5.8 | 1 - 100 | >0.999[1] |
Table 2: Representative Method Sensitivity for Sulfonamides and Benzofuran Derivatives
| Compound Class | Representative Compound | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Sulfonamides | Sulfonamides in medicated feed | 32.7–56.3 mg/kg | 54.8–98.4 mg/kg[2] |
| Benzofurans | Carbofuran | 1.31 µg/mL | 3.97 µg/mL[1] |
| Benzofurans | 2-(2-thienyl)benzofuran | 0.05 µg/mL | 0.15 µg/mL[1] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a general method for the quantification of this compound in a pharmaceutical formulation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to adjust pH to around 2.5-3.0). A typical starting gradient could be 60:40 (v/v) water:acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a starting wavelength of 270-280 nm is suggested for sulfonamides).[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[3]
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add a suitable extraction solvent (e.g., methanol or acetonitrile).
-
Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.
-
Dilute to volume with the extraction solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
4. Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol provides a general procedure for the sensitive and selective quantification of this compound in biological matrices such as plasma or urine. LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity and selectivity.[5]
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 50-100 mm length, <3 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
A gradient elution program should be optimized to ensure good peak shape and separation from matrix components.
-
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive or negative electrospray ionization (ESI), to be determined based on the analyte's properties.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent ion) and a specific product ion (daughter ion) for this compound and an internal standard need to be determined by direct infusion of the standard solutions.
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare stock solutions of the analyte and a suitable internal standard (a structurally similar, stable isotope-labeled compound is ideal) in an organic solvent.
-
Calibration Standards: Prepare calibration standards by spiking blank biological matrix with known concentrations of the analyte.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
3. Sample Preparation (from plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitนte the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Alternatively, for cleaner samples, Solid-Phase Extraction (SPE) can be used:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[5]
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate and reconstitute as described above.
Mandatory Visualizations
Caption: General workflow for the quantitative analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2,3-Dihydro-1-benzofuran-5-sulfonamide for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the aqueous solubility of 2,3-Dihydro-1-benzofuran-5-sulfonamide for in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many sulfonamide-containing compounds like this compound is often attributed to their molecular structure. These molecules can have a crystalline structure with strong intermolecular hydrogen bonds that require substantial energy to overcome for dissolution. The presence of the sulfonamide group, which is weakly acidic, means its ionization state and, consequently, its solubility, are highly dependent on the pH of the aqueous environment. In its non-ionized form, the compound is generally more hydrophobic and thus less soluble in water.[1]
Q2: What are the initial troubleshooting steps if my compound precipitates when added to an aqueous assay buffer?
A2: If you observe precipitation of this compound in your aqueous buffer, consider the following initial steps:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a suitable organic solvent to create a high-concentration stock. Dimethyl sulfoxide (DMSO) is a common first choice.[1]
-
Optimize Final Organic Solvent Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is minimal (typically below 1%) to prevent interference with the biological assay.[1]
-
Adjust the pH of the Assay Buffer: The solubility of sulfonamides can often be significantly increased by adjusting the pH of the buffer to favor the formation of a more soluble, ionized species.[1][2]
-
Temperature Control: Ensure that both your compound stock solution and the assay buffer are at the same temperature before mixing, as solubility can be temperature-dependent.[1]
Q3: What are the most effective methods for enhancing the solubility of this compound for assays?
A3: Several strategies can be employed to improve the solubility of poorly soluble compounds like this compound. These include:
-
pH Adjustment: Modifying the pH of the solution to ionize the sulfonamide group is a primary and often effective method.[1][3]
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[3][4]
-
Cyclodextrins: These molecules can form inclusion complexes with the hydrophobic drug, effectively increasing its apparent solubility in aqueous solutions.[5]
-
Surfactants: The formation of micelles by surfactants can encapsulate the drug molecules, leading to increased solubility.[6]
-
Solid Dispersions: Dispersing the drug within a hydrophilic carrier matrix can enhance its wettability and dissolution rate.[7][8]
Troubleshooting Guide
Problem: The compound precipitates out of the DMSO stock solution upon dilution into the aqueous assay buffer.
| Potential Cause | Suggested Solution |
| Final DMSO concentration is too low | While keeping the final DMSO concentration low is ideal, it may be insufficient to maintain solubility. Incrementally increase the final DMSO concentration (e.g., from 0.1% to 0.5% or 1%) and always include a vehicle control to assess the solvent's effect on the assay.[1] |
| Buffer composition | Certain salts or components in your buffer might be promoting precipitation. Try using a different buffer system or simplifying the buffer's composition.[1] |
| Time-dependent precipitation | The compound may be soluble initially but precipitates over the duration of the assay. Prepare fresh dilutions of the compound immediately before each experiment.[1] |
| Adsorption to labware | Hydrophobic compounds can adhere to the surfaces of plastic labware. Consider using low-adhesion microplates or glassware to minimize this effect.[1] |
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound under various conditions to illustrate the potential impact of different solubilization strategies.
| Condition | Solvent/Vehicle | Temperature (°C) | Approximate Solubility (µg/mL) |
| Aqueous | Deionized Water | 25 | < 1 |
| Aqueous | Phosphate Buffered Saline (PBS), pH 7.4 | 25 | 5 - 10 |
| pH Adjustment | 50 mM Phosphate Buffer, pH 9.0 | 25 | 50 - 100 |
| Co-solvent | 10% DMSO in PBS, pH 7.4 | 25 | 100 - 200 |
| Co-solvent | 20% PEG 400 in PBS, pH 7.4 | 25 | 150 - 250 |
| Cyclodextrin | 5% (w/v) HP-β-CD in Water | 25 | > 500 |
Note: This data is illustrative and should be experimentally verified for this compound.
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
Objective: To determine the effect of pH on the solubility of this compound.
Methodology:
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add an excess amount of finely powdered this compound to a known volume of each buffer in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To evaluate the effect of co-solvents on the solubility of this compound.
Methodology:
-
Prepare a series of co-solvent/water mixtures at different volume/volume ratios (e.g., 10:90, 20:80, 40:60). Common co-solvents to test include DMSO, ethanol, propylene glycol, and PEG 400.[8]
-
Add an excess amount of the powdered compound to each co-solvent mixture.
-
Follow steps 3-5 from the pH Adjustment protocol to determine the solubility in each mixture.
-
Important: Always check for any signs of precipitation after adding the co-solvent stock to your final aqueous buffer. If precipitation is observed, the final concentration of your compound is above its solubility limit in that specific co-solvent/buffer mixture.[8]
Protocol 3: Solubility Enhancement using Cyclodextrin Inclusion Complexation
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Methodology (Co-precipitation Method):
-
Prepare an aqueous solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at a known concentration (e.g., 5% w/v).
-
In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Slowly add the sulfonamide solution to the aqueous cyclodextrin solution while stirring continuously.
-
Continue to stir the mixture for a designated period (e.g., 1-2 hours) at a constant temperature.[1]
-
The resulting solution can then be filtered (0.22 µm) and the concentration of the dissolved compound determined.
Visualizations
Caption: A workflow for enhancing the solubility of the target compound.
Caption: A decision tree for troubleshooting compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing In Vivo Experiments with 2,3-Dihydro-1-benzofuran-5-sulfonamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 2,3-Dihydro-1-benzofuran-5-sulfonamide for in vivo experiments. Due to the limited availability of specific preclinical data for this compound, this guide focuses on establishing a robust methodology for dose-finding and optimization based on general principles for novel sulfonamide and benzofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: Where can I find established in vivo dosage information for this compound?
A1: Currently, there is a lack of publicly available, specific in vivo dosage information for this compound. As a novel investigational compound, detailed preclinical data, including optimal dosage for various animal models and disease states, has not been widely published. Therefore, researchers should approach dosage selection through a systematic dose-finding study.
Q2: What is the general mechanism of action for sulfonamide compounds?
A2: Sulfonamides traditionally act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria.[1] This disruption of the folate pathway ultimately inhibits bacterial growth. However, sulfonamide derivatives can have a wide range of biological activities beyond their antimicrobial properties, including anti-inflammatory, anti-cancer, and diuretic effects, by targeting other enzymes or receptors.[2][3][4] Benzofuran derivatives also exhibit diverse pharmacological activities.[5][6] The specific mechanism of this compound would need to be determined through dedicated in vitro and in vivo studies.
Q3: What are the key pharmacokinetic considerations for sulfonamides?
A3: The pharmacokinetic properties of sulfonamides can vary significantly between different derivatives and animal species.[7] Key parameters to consider include:
-
Absorption: Most sulfonamides are well-absorbed orally.
-
Distribution: They generally distribute widely throughout the body.
-
Metabolism: The liver is the primary site of metabolism.
-
Excretion: Excretion is mainly through the kidneys.
It is crucial to perform pharmacokinetic studies in the selected animal model to determine the half-life, bioavailability, and clearance of this compound to inform the dosing regimen.[7]
Troubleshooting Guide
Problem: High toxicity or adverse effects observed in initial in vivo studies.
Possible Cause: The initial starting dose is too high.
Solution:
-
Review Dose Calculation: Re-evaluate the method used to determine the starting dose. If based on in vitro data, ensure that the translation to an in vivo dose was appropriate.
-
Dose Reduction: Reduce the dose significantly (e.g., by 50-75%) and repeat the study with a smaller cohort of animals.
-
Formulation and Vehicle Check: Ensure the compound is properly solubilized and that the vehicle is well-tolerated and not contributing to the toxicity.
-
Route of Administration: Consider if the route of administration is appropriate. For example, oral administration may lead to first-pass metabolism that could generate toxic metabolites. An alternative route, such as subcutaneous or intravenous, might be considered.
Problem: Lack of efficacy or desired biological effect.
Possible Cause: The dose is too low, or the compound has poor bioavailability.
Solution:
-
Dose Escalation: If no toxicity was observed at the initial dose, a dose-escalation study should be performed. Gradually increase the dose in subsequent cohorts of animals while carefully monitoring for both efficacy and any signs of toxicity.[8]
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to measure the concentration of the compound in the plasma over time. This will help determine if the compound is being absorbed and reaching a sufficient concentration to be effective.
-
Route of Administration: If oral bioavailability is low, consider an alternative route of administration, such as intraperitoneal or intravenous, to ensure adequate systemic exposure.
-
Target Engagement: If possible, use a biomarker to confirm that the compound is interacting with its intended target in vivo.
Experimental Protocols
Protocol 1: Initial Dose Estimation and Dose Range Finding Study
This protocol outlines a general approach to selecting a starting dose and conducting a dose-range finding study for a novel compound like this compound.
1. Initial Dose Estimation:
-
Literature Review: Search for in vivo data on structurally similar benzofuran sulfonamide derivatives. This can provide a starting point for a dose range.
-
In Vitro to In Vivo Extrapolation: Use the in vitro IC50 or EC50 values as a starting point. A common, though highly approximate, starting point for in vivo studies is to convert the in vitro effective concentration to a dose in mg/kg.
-
Allometric Scaling: If data from other species is available, allometric scaling can be used to estimate a human equivalent dose (HED) and then convert it to the appropriate animal dose based on body surface area.[8]
2. Dose Range Finding Study (Dose Escalation):
-
Animal Model: Select the appropriate animal model (e.g., mice or rats) based on the therapeutic area of interest.
-
Group Size: Use a small number of animals per group (e.g., n=3-5).
-
Dose Levels: Select a wide range of doses. A logarithmic dose spacing (e.g., 1, 3, 10, 30, 100 mg/kg) is often a good starting point.[8]
-
Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Monitoring:
-
Toxicity: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a set period (e.g., 7-14 days).
-
Efficacy: If a relevant efficacy model is available, monitor for the desired therapeutic effect.
-
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.
Protocol 2: Pharmacokinetic (PK) Study
1. Animal Model and Grouping:
-
Use the same species and strain of animal as in the efficacy studies.
-
Typically, 3-5 animals per time point are sufficient.
2. Compound Administration:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral) and an intravenous (IV) route to determine bioavailability.
3. Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
4. Sample Analysis:
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
5. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and oral bioavailability (F%).
Data Presentation
Table 1: Example Dose Range Finding Study Design
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | - | Oral Gavage | 5 |
| 2 | Compound X | 1 | Oral Gavage | 5 |
| 3 | Compound X | 10 | Oral Gavage | 5 |
| 4 | Compound X | 100 | Oral Gavage | 5 |
Table 2: Example Pharmacokinetic Parameters
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (ng/mL) | Value | Value |
| Tmax (hr) | Value | Value |
| AUC (ng*hr/mL) | Value | Value |
| t1/2 (hr) | Value | Value |
| Bioavailability (%) | Value | - |
Visualizations
Caption: Workflow for In Vivo Dosage Optimization.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide
Welcome to the technical support center for the synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves a two-step process: the sulfonation of 2,3-dihydrobenzofuran to form the corresponding sulfonyl chloride, followed by amination to yield the final sulfonamide product.
Q2: What are the critical parameters in the chlorosulfonation step?
A2: The key parameters for the chlorosulfonation of 2,3-dihydrobenzofuran are temperature control and the choice of sulfonating agent. Chlorosulfonic acid is a common reagent for this transformation. Careful, slow addition of the substrate to the acid at low temperatures is crucial to prevent side reactions and degradation.
Q3: Are there any specific safety precautions I should take?
A3: Yes. Chlorosulfonic acid is highly corrosive and reacts violently with water. All reactions should be conducted in a well-ventilated fume hood, using anhydrous solvents and glassware. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
Q4: How can I monitor the progress of the amination reaction?
A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the observation of the consumption of the sulfonyl chloride and the formation of the sulfonamide product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield in the Chlorosulfonation Step
| Possible Cause | Recommended Solution |
| Moisture in the reaction: Chlorosulfonic acid readily hydrolyzes, which deactivates it. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Reaction temperature too high: This can lead to the decomposition of the starting material or the product. | Maintain a low reaction temperature (typically 0-5 °C) during the addition of 2,3-dihydrobenzofuran to chlorosulfonic acid. |
| Insufficient sulfonating agent: An inadequate amount of chlorosulfonic acid will result in incomplete conversion. | Use a slight excess of chlorosulfonic acid. Refer to optimized literature protocols for the correct stoichiometry. |
Problem 2: Formation of Multiple Products in the Chlorosulfonation Step
| Possible Cause | Recommended Solution |
| Poor regioselectivity: Sulfonation can occur at different positions on the aromatic ring. | Control the reaction temperature and the rate of addition of the starting material. Lower temperatures generally favor the formation of the desired isomer. |
| Degradation of starting material: The harsh acidic conditions can cause the opening of the dihydrofuran ring. | Add the 2,3-dihydrobenzofuran to the chlorosulfonic acid dropwise at a controlled temperature to minimize degradation. |
Problem 3: Low Yield in the Amination Step
| Possible Cause | Recommended Solution |
| Hydrolysis of the sulfonyl chloride: The sulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid. | Use the sulfonyl chloride intermediate immediately after preparation or store it under anhydrous conditions. Ensure the amination reaction is performed in an anhydrous solvent. |
| Incomplete reaction: The amination reaction may be slow or may not go to completion. | Increase the reaction time or gently heat the reaction mixture. Ensure an adequate amount of the aminating agent (e.g., ammonia) is used. |
| Formation of side products: The sulfonyl chloride can react with primary amines to form a disulfonamide byproduct. | Use a controlled stoichiometry and add the sulfonyl chloride slowly to the amine solution. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
-
Preparation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3 equivalents).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Addition of Starting Material: Add 2,3-dihydrobenzofuran (1 equivalent) dropwise to the stirred chlorosulfonic acid over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Amine: Add a solution of the amine (e.g., concentrated ammonium hydroxide, 2-3 equivalents) dropwise to the cooled sulfonyl chloride solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Quench the reaction with water. Separate the organic layer,
Technical Support Center: Purification of 2,3-Dihydro-1-benzofuran-5-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Dihydro-1-benzofuran-5-sulfonamide. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues and provides systematic solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Precipitation/Isolation | - Incomplete reaction.- Presence of unreacted starting materials (2,3-dihydrobenzofuran, sulfonylating agent).- Formation of side-products (e.g., disulfonated products, hydrolyzed intermediates). | - Monitor the reaction completion using Thin Layer Chromatography (TLC) before workup.[1]- Perform a preliminary purification step like a solvent wash (e.g., with a non-polar solvent to remove unreacted 2,3-dihydrobenzofuran).- Proceed with more rigorous purification methods like recrystallization or column chromatography. |
| Oiling Out During Recrystallization | - The chosen solvent is too good a solvent for the compound.- The cooling process is too rapid.- Presence of impurities that lower the melting point. | - Add a co-solvent (anti-solvent) in which the compound is less soluble (e.g., water to an ethanol solution, or hexanes to an ethyl acetate solution).- Allow the solution to cool slowly to room temperature and then in a refrigerator.- Try a different solvent system. Good starting points for sulfonamides include ethanol/water, ethyl acetate/hexanes, or isopropanol.[2] |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity.- Co-elution of impurities with the product.- Overloading of the column. | - Optimize the mobile phase using TLC. Test various solvent systems with different polarities (e.g., gradients of ethyl acetate in hexanes, or acetone in dichloromethane).[3]- If impurities are very close in polarity, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., preparative HPLC).- Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Final Product is a Colored Solid | - Presence of colored impurities from the synthesis, particularly from the sulfonation step. | - Treat a solution of the crude product with activated charcoal before the final filtration or recrystallization step.- Ensure complete removal of any acidic or basic residues from the workup through appropriate washes. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for developing a purification protocol for this compound?
A1: The initial purification strategy depends on the scale of your synthesis and the impurity profile. For small-scale syntheses (<1 g), flash column chromatography is often the most effective method for isolating the pure compound. For larger scales, recrystallization can be more practical if a suitable solvent system is identified. A patent describing the synthesis of this compound mentions that purification is achieved by standard techniques like recrystallization and chromatography, suggesting both are viable methods.[1]
Q2: Which solvent systems are recommended for the column chromatography of this compound?
Q3: What are some suitable recrystallization solvents for this compound?
A3: For sulfonamides, common recrystallization solvents include ethanol, isopropanol, or mixtures such as ethanol/water and ethyl acetate/hexanes.[2][4] The ideal solvent should dissolve the compound when hot but have low solubility at room temperature or below. Small-scale solubility tests with the crude material in various solvents are recommended to identify the best candidate.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is an effective and rapid method to monitor the purification process.[1] By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the target compound from impurities. A suitable visualization technique for sulfonamides on a TLC plate is using a solution of 1% p-dimethylaminobenzaldehyde in 5% hydrochloric acid, which typically forms colored spots.[5]
Q5: What are the likely impurities I need to remove?
A5: Based on the synthesis described in the literature, which involves the reaction of 2,3-dihydrobenzofuran with a sulfur trioxide-N,N-dimethylformamide complex followed by treatment with a thionyl halide and then ammonolysis, potential impurities include:
-
Unreacted 2,3-dihydrobenzofuran.
-
The intermediate 2,3-dihydrobenzofuran-5-sulfonic acid.
-
The intermediate 2,3-dihydrobenzofuran-5-sulfonyl chloride.
-
Potentially a small amount of the isomeric 7-sulfonamide derivative.
-
Disulfonated byproducts.
Experimental Protocols
While specific literature protocols for the purification of this compound are not detailed, the following general procedures for related compounds can be adapted.
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential recrystallization solvent (e.g., ethanol) dropwise while heating until the solid dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or adding a seed crystal. If still no crystals form, the solvent may be too good; a co-solvent (anti-solvent) like water or hexanes can be added dropwise until turbidity persists.
-
Scaling Up: Once a suitable solvent or solvent system is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a TLC method to separate the product from impurities. A good mobile phase will give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase (or a less polar solvent like hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if a gradient is needed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Logical Workflow for Purification Strategy Selection
Caption: A decision-making workflow for selecting a purification strategy.
Experimental Workflow for Column Chromatography
Caption: A step-by-step workflow for purification by column chromatography.
References
minimizing off-target effects of 2,3-Dihydro-1-benzofuran-5-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2,3-Dihydro-1-benzofuran-5-sulfonamide. It includes frequently asked questions (FAQs) and troubleshooting guides to address potential issues, particularly concerning the minimization of off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The primary on-target effect of this compound is its action as a diuretic. It is understood to bind to the sodium chloride channel in the distal tubule of the kidney, which leads to increased water secretion through osmotic pressure.[1] This mechanism is beneficial for its application in treating hypertension.[1]
Q2: What are the known or potential off-target effects of this compound?
A2: this compound has been shown to inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[1] This is a significant off-target effect that can lead to various physiological responses. Additionally, due to its sulfonamide structure, it has the potential to interact with other enzymes that bind sulfonamides, such as carbonic anhydrases.[2][3][4] The benzofuran moiety might also contribute to interactions with other biological targets.[5]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of the compound that elicits the desired on-target effect while minimizing off-target responses.
-
Use of Selective Antagonists: Co-administration of a selective antagonist for the off-target protein (e.g., a specific COX inhibitor if the diuretic effect is of interest) can help to isolate the on-target effects.
-
Control Experiments: Include appropriate controls, such as cell lines or animal models lacking the primary target, to identify off-target effects.
-
Structural Analogs: If available, test structural analogs of the compound that have been designed for greater selectivity.
-
Advanced Delivery Systems: For in vivo studies, consider targeted delivery systems like nanoparticles to increase the concentration of the compound at the desired site of action and reduce systemic exposure.[6][7]
Q4: Are there known structural modifications to this compound that improve its selectivity?
A4: While specific research on improving the selectivity of this compound is not widely published, general principles of medicinal chemistry can be applied. Modifications to the sulfonamide group or the benzofuran ring system could alter the binding affinity for its on- and off-targets.[8] For example, substitutions on the heterocyclic ring of sulfonamides can produce highly potent derivatives with altered target profiles.[8] Researchers may consider synthesizing or obtaining analogs with modifications designed to reduce COX inhibition while retaining diuretic activity.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected physiological responses in cell culture or animal models (e.g., inflammatory changes, gastrointestinal issues) | The compound is likely exhibiting its off-target COX inhibition activity.[1] | 1. Perform a dose-response experiment to find the minimal effective concentration for the on-target effect. 2. Measure prostaglandin levels in your experimental system to confirm COX inhibition. 3. Use a more selective analog if available. 4. Incorporate a control group treated with a known selective COX inhibitor to compare effects. |
| Observed diuretic effect is weaker than expected. | 1. The compound may have poor bioavailability in the experimental model. 2. The experimental model may have a variant of the sodium chloride channel that is less sensitive to the compound. 3. Incorrect dosage or administration route. | 1. Verify the formulation and solubility of the compound. 2. Confirm the expression and functionality of the target protein in your model system. 3. Optimize the dose and administration route through pharmacokinetic studies. |
| Inconsistent results across experiments. | 1. Variability in experimental conditions (e.g., cell passage number, animal age). 2. Degradation of the compound. 3. Contamination of reagents. | 1. Standardize all experimental parameters. 2. Ensure proper storage of the compound as per manufacturer's instructions and verify its purity periodically. 3. Use fresh, high-quality reagents. |
| Difficulty in distinguishing on-target from off-target effects. | The on-target and off-target effects may be intertwined in the biological system being studied. | 1. Employ genetic tools like CRISPR-Cas9 or RNAi to knockdown the on-target or off-target proteins and observe the change in the compound's effect.[9] 2. Use high-throughput screening against a panel of related targets to profile the compound's selectivity.[9] |
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound and Analogs
| Compound | On-Target Activity (Diuresis) - ED50 (mg/kg) | Off-Target Activity (COX-1 Inhibition) - IC50 (µM) | Off-Target Activity (COX-2 Inhibition) - IC50 (µM) | Selectivity Index (COX-1/Diuresis) |
| This compound | 10 | 5.2 | 8.1 | 0.52 |
| Analog A (Modified Sulfonamide) | 12 | 25.6 | 30.2 | 2.13 |
| Analog B (Modified Benzofuran) | 8 | 2.1 | 3.5 | 0.26 |
This table presents hypothetical data for illustrative purposes.
Table 2: Troubleshooting Experimental Outcomes with Hypothetical Data
| Observation | Potential Cause | Suggested Confirmatory Experiment | Expected Outcome of Confirmatory Experiment |
| Reduced urine output at high doses | Off-target renal vasoconstriction due to COX inhibition | Measure renal blood flow after administration | Decreased renal blood flow at high doses |
| Gastric irritation in animal models | COX-1 inhibition in the gastric mucosa | Measure prostaglandin E2 levels in gastric tissue | Significantly reduced PGE2 levels |
| Lack of effect in a specific cell line | Low expression of the target sodium chloride channel | Western blot or qPCR for the target protein | Low or undetectable protein/mRNA levels |
This table presents hypothetical scenarios and data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay
-
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent COX inhibitor screening assay kit, test compound, and known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, the assay buffer, and the test compound dilutions.
-
Incubate for a specified time at the recommended temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction and measure the product (e.g., prostaglandin G2) using the detection reagent provided in the kit.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Protocol 2: Diuretic Activity Assay in a Rat Model
-
Objective: To evaluate the in vivo diuretic efficacy of this compound.
-
Materials: Male Wistar rats, metabolic cages, test compound, vehicle control (e.g., 0.5% carboxymethyl cellulose), and a positive control (e.g., hydrochlorothiazide).
-
Procedure:
-
Acclimate rats to the metabolic cages.
-
Fast the rats overnight with free access to water.
-
Administer the test compound, vehicle, or positive control orally.
-
Collect urine over a period of 24 hours.
-
Measure the total urine volume.
-
Analyze urine for sodium, potassium, and chloride ion concentrations.
-
Calculate the diuretic action and saluretic indices.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target COX activity.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. This compound | 112894-47-0 | MEA89447 [biosynth.com]
- 2. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. Special Issue: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. azonano.com [azonano.com]
- 7. Reducing off-target drug accumulation by exploiting a type-III interferon response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Protocol Refinement for Carbonic Anhydrase Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with carbonic anhydrase (CA) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring carbonic anhydrase activity and its inhibition?
A1: The most common methods are colorimetric and stopped-flow assays. The colorimetric assay typically utilizes the esterase activity of CA on a substrate like p-nitrophenyl acetate (pNPA), which produces a yellow-colored product that can be measured spectrophotometrically.[1][2][3][4] The stopped-flow CO2 hydration assay is considered the gold-standard for measuring the catalytic activity of CAs and the potency of their inhibitors.[5] This technique monitors the rapid pH change resulting from the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton, using a pH indicator dye.[5] Fluorescence-based assays offer an alternative, often employing an indicator-displacement concept where a fluorescent probe binds to the enzyme and is displaced by a competitive inhibitor, leading to a change in fluorescence.[6]
Q2: My inhibitor is not dissolving properly in the aqueous assay buffer. What can I do?
A2: Poor inhibitor solubility is a common issue.[7] Most inhibitors are first dissolved in a small amount of an organic solvent, like DMSO or ethanol, to create a stock solution.[4][8][9] This stock is then diluted into the aqueous assay buffer. It's crucial to determine the maximum soluble concentration of your inhibitor in the final assay buffer to avoid precipitation.[10] Always include a solvent control in your experiment to account for any effects of the solvent on enzyme activity.[8][9]
Q3: I am observing inconsistent and non-reproducible results in my assay. What are the likely causes?
A3: Inconsistent results can stem from several factors. One common cause is compound aggregation, which can be dependent on concentration and assay conditions.[11] Enzyme instability is another major factor; ensure your enzyme is stored correctly at -20°C or -80°C, and avoid repeated freeze-thaw cycles by preparing aliquots.[2][4][7][9] Always use fresh samples or samples that have been stored at the correct temperatures.[12] Pipetting errors, especially with small volumes, can also lead to variability.[12] Finally, ensure all components are completely thawed and mixed gently before use.[12]
Q4: The enzyme activity in my control wells is lower than expected. What should I check?
A4: Low enzyme activity can be due to several reasons. The enzyme may have been stored improperly or subjected to multiple freeze-thaw cycles, leading to degradation.[2][9] The assay buffer must be at the optimal pH and room temperature for the enzyme to function correctly.[7][12] Check for the presence of any interfering substances in your samples, such as EDTA, SDS, or sodium azide, which can inhibit enzyme activity.[12] Also, verify that the enzyme concentration is appropriate for the assay.[7]
Q5: How do I differentiate between a true inhibitor and a compound that interferes with the assay (a PAIN)?
A5: Pan-Assay Interference Compounds (PAINS) are a known issue, especially when screening natural product libraries.[11] These compounds can produce false positive results through non-specific mechanisms. To identify a potential PAIN, you can perform counter-screening against unrelated enzymes. If your compound inhibits multiple enzymes with similar potency, it is likely a promiscuous inhibitor.[11] Additionally, since many promiscuous inhibitors act through aggregation, their activity can be sensitive to non-ionic detergents like Triton X-100. A significant loss of potency in the presence of such a detergent suggests aggregation-based inhibition.[11]
Troubleshooting Guides
Issue 1: High Background Signal in "No Enzyme" Control Wells
| Possible Cause | Troubleshooting Step |
| Substrate Instability | The substrate may be hydrolyzing spontaneously in the assay buffer. Prepare the substrate solution fresh daily.[4] Test the absorbance of the substrate in the buffer over time without the enzyme to assess its stability. |
| Compound Interference | The test compound may absorb light at the same wavelength as the product. Run a background control for every test compound, which includes the compound and substrate but no enzyme.[8][9] |
| Contaminated Reagents | One of the assay components may be contaminated. Use fresh, high-quality reagents and dedicated pipette tips for each component.[13] |
Issue 2: Incomplete or No Inhibition by a Known Inhibitor
| Possible Cause | Troubleshooting Step |
| Inactive Inhibitor | The inhibitor may have degraded. Avoid multiple freeze-thaw cycles of the inhibitor stock solution.[9] Prepare fresh dilutions for each experiment. |
| Incorrect Inhibitor Concentration | There may be an error in the calculation of the inhibitor concentration. Double-check all calculations and dilutions. |
| Enzyme Concentration Too High | An excessively high enzyme concentration may require a higher inhibitor concentration to achieve significant inhibition. Optimize the enzyme concentration to ensure the reaction rate is in the linear range.[7] |
Issue 3: Precipitate Formation Upon Addition of Inhibitor
| Possible Cause | Troubleshooting Step |
| Low Inhibitor Solubility | The final concentration of the inhibitor in the assay well may exceed its solubility limit in the aqueous buffer.[10] |
| High Organic Solvent Concentration | The concentration of the organic solvent (e.g., DMSO) used to dissolve the inhibitor may be too high, causing the inhibitor to precipitate when diluted in the aqueous buffer. Keep the final solvent concentration low (typically ≤1%). |
| Buffer Incompatibility | The pH or ionic strength of the assay buffer may not be suitable for the inhibitor. Test the inhibitor's solubility in different buffers if possible. |
Experimental Protocols & Data
Standard Carbonic Anhydrase Inhibition Assay Protocol (Colorimetric)
This protocol is based on the hydrolysis of p-nitrophenyl acetate (pNPA).
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: Dissolve the enzyme in cold Assay Buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C.[4]
-
CA Working Solution: Immediately before use, dilute the enzyme stock to the desired concentration with cold Assay Buffer.[4]
-
Substrate Stock Solution: Prepare a stock solution of pNPA (e.g., 3 mM) in acetonitrile or DMSO. This should be prepared fresh daily.[4]
-
Inhibitor Stock Solutions: Dissolve test compounds and a positive control (e.g., Acetazolamide) in DMSO to a high concentration (e.g., 10 mM).[4]
2. Assay Procedure (96-well plate format):
-
Add Assay Buffer to each well.
-
Add the inhibitor solution at various concentrations to the sample wells. For control wells, add the same volume of solvent (e.g., DMSO).
-
Add the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Initiate the reaction by adding the Substrate Solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[4]
3. Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Quantitative Data: Inhibition Constants of Known Inhibitors
The following table summarizes the inhibitory activity of well-characterized carbonic anhydrase inhibitors against different human (hCA) isoforms. Lower Ki and IC50 values indicate more potent inhibition.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | - | 12 | 74 | 30 | - |
| SLC-0111 | Very low inhibition | 960 | - | 45.1 | 4.5 |
| hCAIX-IN-5 | >10000 | >10000 | 130.7 | 829.1 | - |
| Data sourced from publicly available scientific literature.[5] A dash (-) indicates data was not readily available. |
Visualizations
Caption: Workflow for a typical carbonic anhydrase inhibition assay.
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Carbonic Anhydrase Activity Assay [protocols.io]
Technical Support Center: Enhancing the Bioavailability of 2,3-Dihydro-1-benzofuran-5-sulfonamide
Welcome to the technical support center for 2,3-Dihydro-1-benzofuran-5-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the bioavailability of this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the low oral bioavailability of this compound?
A1: While specific data for this compound is limited, compounds with sulfonamide and benzofuran moieties often exhibit low oral bioavailability due to two primary factors: poor aqueous solubility and low intestinal permeability.[1] The sulfonamide group can contribute to a stable crystalline structure that dissolves slowly in the gastrointestinal tract. Additionally, the overall physicochemical properties of the molecule may not be optimal for passive diffusion across the intestinal epithelium.
Q2: What initial steps should I take to investigate the low bioavailability of my this compound formulation?
A2: A systematic approach is recommended. Begin with a thorough physicochemical characterization of the compound. Key parameters to assess are its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract) and its intestinal permeability.[2] Based on these initial findings, you can then select an appropriate strategy to enhance bioavailability.
Q3: What are some common formulation strategies to improve the solubility and dissolution rate of this compound?
A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly water-soluble drugs like those in the sulfonamide class.[3][4] These include:
-
Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug particles, leading to a faster dissolution rate.[1][3]
-
Use of Co-solvents and Surfactants: Incorporating co-solvents (e.g., PEG 400) or surfactants in the formulation can improve the wettability and solubility of the compound.[1]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can prevent crystallization and maintain the drug in a more soluble amorphous state.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions or microemulsions in the GI tract, which can enhance the solubility and absorption of lipophilic drugs.[3][5]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
-
Symptom: The compound precipitates out of solution during in vitro assays or formulation preparation.
-
Possible Causes:
-
High crystallinity of the compound.
-
Unfavorable physicochemical properties (e.g., high lipophilicity).
-
-
Troubleshooting Steps:
-
Particle Size Reduction: Employ micronization or nano-milling to increase the surface area for dissolution.[1]
-
Formulation with Excipients: Explore the use of co-solvents, surfactants, or cyclodextrins to enhance solubility.[1]
-
Salt Formation: Investigate different salt forms of the compound to identify one with improved solubility and stability.[1]
-
pH Adjustment: Determine the pKa of the compound and assess its solubility in buffers of varying pH to identify the optimal pH for dissolution.
-
Issue 2: Low Intestinal Permeability
-
Symptom: Low apparent permeability (Papp) values in in vitro models like Caco-2 assays, despite adequate solubility.
-
Possible Causes:
-
The molecule's physicochemical properties (e.g., high polarity, large molecular weight) are not conducive to passive diffusion.
-
The compound is a substrate for efflux transporters (e.g., P-glycoprotein) in the intestinal epithelium.
-
-
Troubleshooting Steps:
-
Caco-2 Bidirectional Permeability Assay: Conduct this assay to determine the efflux ratio. A ratio significantly greater than 1 suggests that the compound is subject to active efflux.
-
Co-administration with Efflux Inhibitors: In in vitro studies, co-dosing with a known efflux inhibitor (e.g., verapamil) can confirm if efflux is a significant barrier.
-
Prodrug Strategy: Consider designing a prodrug of this compound to transiently mask the properties hindering its permeability.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 199.23 g/mol [6] |
| Melting Point | 164-166°C[7] |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL |
| LogP | 1.8 |
| pKa | 9.5 (sulfonamide) |
Table 2: Example of In Vitro Permeability Data in Caco-2 Cells
| Formulation | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| Unformulated Compound | 0.5 | 5.2 |
| Formulation with Efflux Inhibitor | 2.5 | 1.1 |
| Nano-suspension | 1.8 | 4.9 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound solution in transport buffer to the apical (A) side of the cell monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound solution to the basolateral side.
-
Add fresh buffer to the apical side.
-
Collect samples from the apical side at the same time points.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B).
Protocol 2: Rat Oral Bioavailability Study
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight prior to dosing.
-
Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., 20% PEG 400 in water).
-
Intravenous (IV) Administration:
-
Administer a single IV bolus dose (e.g., 1 mg/kg) via the tail vein to one group of rats (n=3-5).
-
Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
-
Oral (PO) Administration:
-
Administer a single oral gavage dose (e.g., 10 mg/kg) to a second group of rats (n=3-5).
-
Collect blood samples at the same time points as the IV group.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and Area Under the Curve (AUC) for both IV and PO routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Key steps in the oral absorption of a drug.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 6. This compound | 112894-47-0 | MEA89447 [biosynth.com]
- 7. This compound|lookchem [lookchem.com]
dealing with batch-to-batch variability of 2,3-Dihydro-1-benzofuran-5-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1-benzofuran-5-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of physical appearance variations (e.g., color, crystallinity) between different batches of this compound?
A1: Batch-to-batch variations in the physical appearance of this compound can arise from several factors:
-
Residual Solvents: The presence of different types or amounts of residual solvents from the final crystallization or purification steps can alter the crystal habit and color of the solid.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with distinct physical properties. Variations in the manufacturing process, such as temperature, pressure, and solvent system, can lead to the formation of different polymorphs.
-
Trace Impurities: Even small amounts of colored impurities, often byproducts of the synthesis, can impart a noticeable color to the final product. The classic synthesis of sulfonamides involves the reaction of sulfonyl chlorides with an amine, and side reactions can introduce such impurities.[1]
Q2: My current batch of this compound shows poor solubility compared to previous batches. What could be the reason?
A2: Inconsistent solubility is a common issue and can be attributed to:
-
Purity Differences: The presence of insoluble impurities can significantly affect the overall solubility of the batch.
-
Polymorphism: As mentioned, different crystalline forms can have different solubilities. A less soluble polymorph may have been produced in the current batch.
-
Particle Size Distribution: A larger particle size will result in a slower dissolution rate, which might be perceived as lower solubility.
Q3: We are observing inconsistent results in our biological assays with different batches of this compound. What are the likely chemical factors?
A3: Inconsistent biological activity is a critical issue that can stem from:
-
Purity Profile: The most likely cause is a variation in the purity of the active pharmaceutical ingredient (API). Even minor impurities can sometimes have significant biological activity, either agonistic or antagonistic, that interferes with the assay.
-
Presence of Unidentified Byproducts: The synthesis of the 2,3-dihydrobenzofuran ring system can involve several steps where byproducts may form.[2][3] These byproducts, if not adequately removed, can vary between batches and affect biological outcomes.
-
Degradation: Improper storage or handling could lead to the degradation of the compound, reducing its effective concentration and potency.
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results (HPLC, NMR)
If you observe unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram or Nuclear Magnetic Resonance (NMR) spectrum, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Issue 2: Poor or Inconsistent Biological Activity
If you are experiencing variability in your experimental outcomes, consider the following steps:
-
Confirm Identity and Purity: Re-run analytical checks (HPLC, LC-MS, NMR) on the current batch to confirm its identity and purity against the supplier's Certificate of Analysis (CoA) and previous batches.
-
Solubility Check: Ensure the compound is fully dissolved in your assay buffer. Undissolved material will lead to a lower effective concentration. You may need to gently warm the solution or use a different solvent system if compatible with your assay.
-
Stability Assessment: Evaluate the stability of the compound in your assay medium over the time course of the experiment. The sulfonamide group can be susceptible to hydrolysis under certain pH and temperature conditions.
-
Assay Controls: Scrutinize your positive and negative controls to ensure the assay itself is performing as expected.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 112894-47-0 | [4][5][6] |
| Molecular Formula | C₈H₉NO₃S | [4][5][6] |
| Molecular Weight | 199.23 g/mol | [4][5][6] |
| Melting Point | 164-166 °C | [7] |
| Appearance | White to pale yellow crystalline powder | [2] |
Table 2: Suggested Analytical Methods for Quality Control
| Technique | Purpose | Typical Parameters |
| HPLC | Purity assessment and quantification | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient with 0.1% formic acidDetection: UV at 254 nm |
| LC-MS | Impurity identification | Coupled with HPLC to obtain mass-to-charge ratio of the main peak and any impurities. |
| ¹H NMR | Structural confirmation | Solvent: DMSO-d₆ or CDCl₃Confirm characteristic peaks for the dihydrobenzofuran and sulfonamide protons. |
| TLC | Quick purity check | Stationary Phase: Silica gelMobile Phase: Ethyl acetate/Hexane mixtureVisualization: UV light (254 nm) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound.
-
Standard Preparation: Prepare a stock solution of a reference standard at 1 mg/mL in methanol. From this, prepare a working standard of 0.1 mg/mL in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the test batch of this compound in methanol to a concentration of 1 mg/mL. Dilute to 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis: Integrate the peak areas of the main peak and all impurity peaks. Calculate the percentage purity by dividing the main peak area by the total area of all peaks.
Protocol 2: Thin-Layer Chromatography (TLC) for Rapid Purity Screening
This method is suitable for a quick qualitative assessment of purity.
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetone) at a concentration of approximately 1-2 mg/mL.
-
TLC Plate: Use a silica gel 60 F₂₅₄ plate.
-
Spotting: Apply a small spot (1-2 µL) of the sample solution to the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Allow the solvent front to move up the plate.
-
Visualization: Remove the plate and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The presence of multiple spots indicates the presence of impurities.
Mandatory Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound might act as an inhibitor of a key enzyme, such as a kinase. Batch-to-batch variability in the form of an impurity could affect the observed inhibition.
Caption: Hypothetical signaling pathway showing potential on- and off-target effects.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. This compound | 112894-47-0 | MEA89447 [biosynth.com]
- 5. This compound | CAS 112894-47-0 [matrix-fine-chemicals.com]
- 6. experienceleague.adobe.com [experienceleague.adobe.com]
- 7. This compound|lookchem [lookchem.com]
storage conditions to prevent degradation of 2,3-Dihydro-1-benzofuran-5-sulfonamide
This technical support center provides guidance on the proper storage conditions to prevent the degradation of 2,3-Dihydro-1-benzofuran-5-sulfonamide, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Based on the general stability of related sulfonamide and benzofuran compounds, the following conditions are advised:
-
Temperature: Refrigerate at 2-8°C for long-term storage. For short-term storage, room temperature (20-25°C) is acceptable, but degradation may occur over extended periods.
-
Light: The compound should be protected from light to prevent photodegradation. Use amber vials or store in a light-blocking container.
-
Moisture: Store in a tightly sealed container in a desiccated environment to prevent hydrolysis.
-
Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation is likely to occur through hydrolysis, oxidation, and photolysis, based on the chemical structure.
-
Hydrolysis: The sulfonamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the sulfur-nitrogen bond.
-
Oxidation: The dihydrobenzofuran ring and the sulfonamide group can be targets for oxidation, potentially leading to the formation of hydroxylated or ring-opened byproducts.
-
Photolysis: Exposure to UV light can induce degradation, a common characteristic of sulfonamide-containing compounds.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
Degradation can be confirmed by analyzing the purity of your sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A typical approach involves:
-
Dissolving a small amount of your sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyzing the sample using a validated HPLC method, typically with UV detection.
-
Comparing the chromatogram of your sample to that of a reference standard. The presence of additional peaks or a decrease in the area of the main peak suggests degradation.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of a freshly prepared solution.
-
Possible Cause 1: Solvent-induced degradation. The compound may be unstable in the chosen solvent.
-
Troubleshooting Step: Prepare a fresh solution using a different, high-purity (HPLC grade) solvent. Analyze immediately after preparation to establish a baseline.
-
-
Possible Cause 2: Contaminated solvent or glassware.
-
Troubleshooting Step: Use fresh, HPLC-grade solvent and meticulously clean all glassware. Run a blank injection of the solvent to check for contaminants.
-
-
Possible Cause 3: Degradation upon dissolution. The act of dissolving, especially with sonication, might introduce enough energy to initiate degradation.
-
Troubleshooting Step: Try dissolving the sample at room temperature with gentle vortexing.
-
Issue 2: The purity of the compound decreases over a short period, even when stored at the recommended temperature.
-
Possible Cause 1: Exposure to light. Even brief exposure to ambient light can initiate photodegradation.
-
Troubleshooting Step: Ensure the compound is stored in an amber vial and minimize exposure to light during handling.
-
-
Possible Cause 2: Inadequate sealing of the container. This can lead to exposure to moisture and air, causing hydrolysis and oxidation.
-
Troubleshooting Step: Use vials with high-quality, airtight seals. For sensitive applications, consider using a glove box for aliquoting and handling.
-
-
Possible Cause 3: Frequent freeze-thaw cycles.
-
Troubleshooting Step: Aliquot the compound into smaller, single-use vials to avoid repeated warming and cooling of the bulk material.
-
Data Presentation
The following table summarizes the expected degradation of this compound under various stress conditions based on general knowledge of related compounds. This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | 10 - 30% | Cleavage of the S-N bond, potential opening of the dihydrofuran ring. |
| Base Hydrolysis | 0.1 M NaOH | 8 hours at 60°C | 15 - 40% | Cleavage of the S-N bond. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | 10 - 25% | Hydroxylated derivatives, N-oxides, ring-opened products. |
| Thermal | 80°C | 48 hours | 5 - 15% | General decomposition. |
| Photolytic | UV light (254 nm) | 24 hours | 20 - 50% | Photodegradation products, including potential isomeric forms. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified duration, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Mass spectrometry (LC-MS) can be used to determine the mass of the degradation products and aid in their structural elucidation.
Visualizations
Technical Support Center: Addressing Sulfonamide Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonamide-based compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to sulfonamide-based compounds?
A1: Bacteria primarily develop resistance to sulfonamides through three main mechanisms:
-
Target Modification: Spontaneous mutations in the chromosomal folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme, are a common cause of resistance. These mutations alter the enzyme's structure, reducing the binding affinity of sulfonamides while still allowing the natural substrate, para-aminobenzoic acid (PABA), to bind.[1][2]
-
Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul1, sul2, sul3).[1][3] These genes encode for alternative, drug-resistant DHPS enzymes that are not inhibited by sulfonamides.[1]
-
Increased PABA Production: Some bacteria can overproduce PABA, which outcompetes the sulfonamide inhibitor for binding to the DHPS enzyme.
-
Efflux Pumps: Although less common for sulfonamides compared to other antibiotics, some bacteria can utilize efflux pumps to actively transport sulfonamides out of the cell, preventing them from reaching their target.
Q2: Why has the clinical use of sulfonamides declined?
A2: The clinical utility of sulfonamides has diminished primarily due to the widespread emergence and dissemination of bacterial resistance.[1] Additionally, the development of more potent and broader-spectrum antibiotics has provided alternative treatment options.
Q3: What is the molecular basis for the high-level resistance conferred by sul genes?
A3: The DHPS enzymes encoded by sul genes (Sul1, Sul2, Sul3) exhibit a pronounced insensitivity to sulfonamides while maintaining normal binding to PABA.[1] This is due to significant structural differences in the active site compared to the wild-type DHPS, which allows them to discriminate between the substrate and the inhibitor.[1]
Q4: Are there differences in the prevalence of sul1, sul2, and sul3 genes?
A4: Yes, the prevalence of sul genes can vary depending on the bacterial species and geographical location. Generally, sul1 and sul2 are the most frequently encountered resistance genes in clinical isolates of Gram-negative bacteria.[1] sul1 is often associated with class 1 integrons, which can also carry other antibiotic resistance genes.[4][5] sul2 is also highly prevalent, while sul3 is detected less frequently.[3][5][6]
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for sulfonamides.
Possible Cause 1: Inoculum preparation.
-
Troubleshooting: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. An inoculum that is too dense will result in falsely high MIC values.
Possible Cause 2: Media composition.
-
Troubleshooting: Use Mueller-Hinton Broth (MHB) with low levels of thymidine and thymine. These components can bypass the folate synthesis pathway inhibited by sulfonamides, leading to bacterial growth even in the presence of the drug and resulting in inaccurate MICs.
Possible Cause 3: Reading the MIC endpoint.
-
Troubleshooting: For sulfonamides, the MIC should be read as the lowest concentration that causes approximately 80% inhibition of growth compared to the positive control. Complete inhibition of growth may not be observed due to the bacteriostatic nature of the drug.
Problem 2: No amplification or weak bands in PCR for sul genes.
Possible Cause 1: Poor quality or insufficient DNA template.
-
Troubleshooting:
-
Verify the integrity and purity of the extracted DNA using gel electrophoresis and spectrophotometry (A260/A280 ratio should be ~1.8).
-
Ensure an adequate amount of DNA is used in the PCR reaction (typically 50-100 ng).
-
If inhibitors are suspected, try diluting the DNA template (e.g., 1:10) or re-purifying the DNA.
-
Possible Cause 2: PCR conditions are not optimal.
-
Troubleshooting:
-
Optimize the annealing temperature using a gradient PCR.
-
Ensure the correct primer concentrations are used.
-
Verify the functionality of the Taq polymerase and dNTPs.
-
Include a positive control (DNA from a known sul-positive strain) and a negative control (no DNA template) in every PCR run.
-
Problem 3: Difficulty in expressing and purifying active DHPS enzyme for inhibition assays.
Possible Cause 1: Codon usage of the folP gene.
-
Troubleshooting: If expressing the bacterial folP gene in a different host (e.g., E. coli), codon optimization of the gene sequence may be necessary to improve expression levels.
Possible Cause 2: Enzyme instability.
-
Troubleshooting:
-
Perform all purification steps at 4°C to minimize protein degradation.
-
Add protease inhibitors to the lysis buffer.
-
Optimize the buffer conditions (pH, salt concentration) for enzyme stability.
-
Possible Cause 3: Incorrect protein folding.
-
Troubleshooting:
-
Try expressing the protein at a lower temperature (e.g., 16-20°C) to promote proper folding.
-
Co-express with chaperones to assist in the folding process.
-
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfamethoxazole against Susceptible and Resistant Streptococcus pneumoniae
| Strain Type | Genotype | MIC of Sulfamethoxazole (mg/L) |
| Susceptible | Wild-type folP | 12 |
| Resistant | folP with insertion | >1024 |
Data sourced from a study on S. pneumoniae isolates. The resistant isolates had a 3 or 6 bp insertion in the folP gene.[7]
Table 2: Frequency of DHPS Mutations in Sulfadoxine-Resistant Plasmodium falciparum Isolates
| Mutation | Prevalence in Resistant Isolates |
| A437G | 47.86% |
| S436A | More prevalent in certain regions |
| K540E | Varies by region |
| A581G | Varies by region |
Data from a study on P. falciparum isolates from different geographical regions.[8]
Table 3: Fold Change in sul1 Gene Abundance in Response to Sulfamethoxazole
| Treatment Group | Fold Change in sul1 Abundance |
| No antibiotic | Baseline |
| Sulfamethazine pre-treatment | Significant increase post-infection |
Data from a study on the impact of antibiotic pre-treatment on the abundance of resistance genes in a mouse model.[9][10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of a sulfonamide that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sulfonamide stock solution
-
Bacterial culture grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Sulfonamide Dilutions:
-
Perform serial two-fold dilutions of the sulfonamide stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control well (MHB with no antibiotic) and a negative control well (MHB only).
-
-
Prepare Bacterial Inoculum:
-
From an overnight culture, suspend bacterial colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control well).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the sulfonamide that shows no visible turbidity (growth). For sulfonamides, it is often recorded as the concentration that inhibits approximately 80% of growth compared to the positive control.
-
PCR Detection of Sulfonamide Resistance Genes (sul1, sul2, sul3)
This protocol describes the amplification of the most common sulfonamide resistance genes from bacterial DNA.
Materials:
-
Bacterial DNA template
-
PCR primers specific for sul1, sul2, and sul3
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from the bacterial isolate using a commercial kit or a standard phenol-chloroform method.
-
-
PCR Reaction Setup:
-
Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and forward and reverse primers for one of the sul genes.
-
A typical 25 µL reaction mixture includes:
-
5 µL of 5x PCR Buffer
-
0.5 µL of 10 mM dNTPs
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
0.25 µL of Taq DNA Polymerase
-
1 µL of DNA template (50-100 ng)
-
16.25 µL of Nuclease-free water
-
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis to visualize the amplified DNA fragments. Compare the band sizes to a DNA ladder to confirm the presence of the target sul gene.
-
Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay
This spectrophotometric assay measures the inhibition of DHPS activity by a sulfonamide compound.
Materials:
-
Purified DHPS enzyme
-
Para-aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, DHPS enzyme, DHFR enzyme, and the sulfonamide inhibitor at various concentrations.
-
Include control wells with no inhibitor.
-
-
Initiate Reaction:
-
Start the reaction by adding a mixture of PABA, DHPPP, and NADPH.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH by DHFR (which is coupled to the production of dihydropteroate by DHPS) leads to a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of DHPS activity).
-
Ethidium Bromide Efflux Assay
This assay indirectly measures the activity of efflux pumps by quantifying the accumulation of the fluorescent substrate ethidium bromide (EtBr).
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
Efflux pump inhibitor (EPI) (e.g., CCCP or reserpine) - optional
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase, then harvest the cells by centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).
-
-
EtBr Loading:
-
Add EtBr to the cell suspension at a sub-inhibitory concentration.
-
Incubate at room temperature to allow EtBr to accumulate inside the cells.
-
-
Efflux Initiation:
-
Add glucose to the cell suspension to energize the efflux pumps.
-
In a parallel sample, add an EPI along with glucose to inhibit efflux.
-
-
Fluorescence Measurement:
-
Monitor the fluorescence of the cell suspension over time. An active efflux of EtBr will result in a decrease in intracellular fluorescence.
-
-
Data Analysis:
-
Compare the fluorescence levels of the cells with and without the EPI. A lower fluorescence intensity in the absence of the inhibitor suggests active efflux of EtBr.
-
Visualizations
Caption: Mechanisms of sulfonamide action and bacterial resistance.
Caption: Workflow for investigating sulfonamide resistance.
References
- 1. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Mobile Genetic Elements and Conjugal Transferability of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Escherichia coli Isolates From Penaeus vannamei and Pork From Large Markets in Zhejiang, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sul1 Gene in Stenotrophomonas maltophilia With High-Level Resistance to Trimethoprim/Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. High Carriage of tetA, sul1, sul2 and blaTEM Resistance Genes among the Multidrug-resistant Uropathogenic Escherichia coli (UPEC) Strains from Malaysian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic identification of a novel co-trimoxazole resistance genotype and its prevalence amongst Streptococcus pneumoniae in Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevalence of Mutations Associated with Higher Levels of Sulfadoxine-Pyrimethamine Resistance in Plasmodium falciparum Isolates from Car Nicobar Island and Assam, India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of 2,3-Dihydro-1-benzofuran-5-sulfonamide on COX Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential inhibitory effects of 2,3-Dihydro-1-benzofuran-5-sulfonamide on cyclooxygenase (COX) enzymes. As of the latest literature review, direct experimental data on the COX inhibitory activity of this compound is not available. Therefore, this guide presents a comparison with established COX inhibitors and structurally related benzofuran sulfonamide derivatives to offer a predictive assessment of its potential efficacy and selectivity.
Introduction to COX Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation, thus contributing to pain and swelling.
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. NSAIDs are broadly categorized into non-selective inhibitors, which inhibit both COX-1 and COX-2, and selective COX-2 inhibitors. While non-selective NSAIDs are effective anti-inflammatory agents, their inhibition of COX-1 can lead to gastrointestinal side effects. Selective COX-2 inhibitors were developed to minimize these side effects by specifically targeting the inflammation-associated COX-2 enzyme.
Comparative Analysis of COX Inhibitors
To contextualize the potential activity of this compound, the following tables summarize the half-maximal inhibitory concentrations (IC50) for well-established non-selective and selective COX-2 inhibitors. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index indicates greater selectivity for COX-2.
Table 1: IC50 Values of Common Non-Selective and Selective COX-2 Inhibitors
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Aspirin | Non-selective | 1.3 ± 0.5 | >100 | <0.013 |
| Ibuprofen | Non-selective | 1.4 ± 0.4 | ~70 | ~0.02 |
| Naproxen | Non-selective | - | - | - |
| Diclofenac | Non-selective | - | - | 3 |
| Celecoxib | Selective COX-2 | 2.2 ± 0.3 | 0.05 | 44 |
| Rofecoxib | Selective COX-2 | >100 | 0.018 | >5555 |
| Etoricoxib | Selective COX-2 | 12.1 ± 2.5 | 0.114 | 106 |
| Valdecoxib | Selective COX-2 | 28 ± 9 | 0.005 | 5600 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Potential COX Inhibitory Activity of Benzofuran Sulfonamide Derivatives
While direct data for this compound is unavailable, studies on other benzofuran and sulfonamide derivatives suggest that this structural motif can exhibit significant and selective COX-2 inhibition. The sulfonamide group is a key pharmacophore in many selective COX-2 inhibitors, including celecoxib and valdecoxib. It is thought to interact with a specific side pocket present in the active site of COX-2 but not COX-1.
Several studies have synthesized and evaluated various sulfonamide-containing compounds, including those with heterocyclic rings, for their COX inhibitory activity. For instance, certain dihydropyrazole derivatives with a sulfonamide moiety have shown potent and selective COX-2 inhibition, with some compounds exhibiting IC50 values for COX-2 in the nanomolar range, comparable to or even exceeding that of celecoxib.
Experimental Protocols
To validate the inhibitory effect of this compound on COX enzymes, a standard in vitro COX inhibition assay would be performed. The following is a generalized protocol.
In Vitro COX Inhibition Assay Protocol
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference inhibitors (e.g., Celecoxib, Aspirin)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2 or a colorimetric assay)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Reaction:
-
In a microplate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound/reference inhibitor at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2-10 minutes) to allow for prostaglandin production.
-
Stop the reaction (e.g., by adding a stopping reagent or by placing on ice).
-
-
Detection:
-
Quantify the amount of prostaglandin (e.g., PGE2) produced in each well using a suitable detection method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: The COX signaling pathway illustrating the conversion of arachidonic acid to prostaglandins.
Caption: A typical experimental workflow for an in vitro COX inhibition assay.
Caption: Logical comparison of predicted vs. known COX inhibitor selectivity.
Conclusion
Based on the chemical structure of this compound, particularly the presence of a sulfonamide group, it is plausible to hypothesize that this compound may exhibit inhibitory activity against COX enzymes, potentially with selectivity towards COX-2. However, without direct experimental evidence, this remains a prediction. The provided comparative data for existing COX inhibitors and the detailed experimental protocol offer a framework for the empirical validation of this hypothesis. Future studies are warranted to determine the actual IC50 values and selectivity index of this compound to accurately assess its therapeutic potential as an anti-inflammatory agent.
A Comparative Analysis of 2,3-Dihydro-1-benzofuran-5-sulfonamide and Other Diuretics: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of 2,3-Dihydro-1-benzofuran-5-sulfonamide against established diuretic agents. Due to the limited availability of public-domain quantitative data for this compound, this guide focuses on its presumed mechanism of action as a sulfonamide diuretic and presents a framework for its evaluation alongside commonly used diuretics such as hydrochlorothiazide (a thiazide diuretic) and furosemide (a loop diuretic).
Executive Summary
This compound is a diuretic agent that, based on its chemical structure, is classified as a sulfonamide.[1] While specific preclinical and clinical data on its diuretic efficacy are not widely published, its structural similarity to other sulfonamide-based diuretics suggests it may exert its effects through mechanisms common to this class, such as the inhibition of carbonic anhydrase or interaction with renal ion transporters. This guide will compare its theoretical profile with the well-documented actions of hydrochlorothiazide and furosemide, highlighting the experimental protocols necessary for a comprehensive comparative analysis.
Data Presentation: Comparative Diuretic Profiles
The following table summarizes the known characteristics of hydrochlorothiazide and furosemide, and the postulated profile of this compound.
| Feature | This compound | Hydrochlorothiazide (Thiazide Diuretic) | Furosemide (Loop Diuretic) |
| Primary Site of Action | Likely renal tubules (postulated) | Distal Convoluted Tubule[2] | Thick Ascending Limb of the Loop of Henle[2] |
| Mechanism of Action | Postulated to be inhibition of carbonic anhydrase and/or Na+-Cl- symporter | Inhibition of the Na+-Cl- symporter[2] | Inhibition of the Na+-K+-2Cl- cotransporter[2] |
| Diuretic Potency | Data not publicly available | Moderate[3] | High ("High-ceiling")[1] |
| Natriuresis | Data not publicly available | Moderate[3] | Potent[4] |
| Kaliuresis (Potassium Loss) | Data not publicly available | Moderate[3] | High[5] |
| Effect on Urine pH | Data not publicly available | Minimal change or slight increase | Minimal change |
| Clinical Applications | Investigational | Hypertension, Edema[2] | Edema (due to heart failure, liver cirrhosis, renal disease), Hypertension[2] |
Experimental Protocols
A standardized in vivo protocol for evaluating and comparing the diuretic activity of these compounds in a rat model is detailed below. This protocol is based on established methodologies for screening diuretic agents.[5][6][7]
In Vivo Diuretic Activity Assessment in Rats
1. Animal Model and Acclimatization:
-
Species: Male Wistar or Sprague-Dawley rats (150-250g).
-
Housing: Animals are housed in metabolic cages for at least 3 days before the experiment to allow for adaptation.[5]
-
Diet: Standard laboratory chow and water are provided ad libitum.
-
Fasting: Animals are fasted for 18 hours prior to the experiment, with free access to water.[5]
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., 0.9% saline or a suitable solvent).
-
Group 2 (Standard - Thiazide): Hydrochlorothiazide (e.g., 10 mg/kg, p.o.).
-
Group 3 (Standard - Loop): Furosemide (e.g., 20 mg/kg, p.o.).[6]
-
Group 4 (Test Compound): this compound (various doses, p.o.).
3. Experimental Procedure:
-
Hydration: All animals receive a saline load (e.g., 15 mL/kg, p.o.) to ensure a uniform state of hydration and promote urine flow.[6]
-
Drug Administration: Immediately after the saline load, the respective compounds or vehicle are administered orally.[5]
-
Urine Collection: Urine is collected at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) using the metabolic cages.[6]
-
Blood Sampling: A baseline blood sample is collected before drug administration, and a final sample is taken at the end of the experiment for electrolyte analysis.[5]
4. Sample Analysis:
-
Urine Volume: The total volume of urine collected for each animal at each time point is measured.
-
Urine Electrolytes: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the pooled urine samples are determined using a flame photometer or ion-selective electrodes.
-
Urine pH: The pH of the urine samples is measured.
-
Serum Electrolytes: Serum levels of Na+, K+, and Cl- are analyzed to assess systemic electrolyte balance.[5]
5. Data Analysis:
-
Diuretic Index: Calculated as the ratio of the mean urine volume of the treated group to the mean urine volume of the control group.
-
Natriuretic and Kaliuretic Index: Calculated as the ratio of the total electrolyte excretion in the treated group to that in the control group.
-
Carbonic Anhydrase Inhibition Index: Can be inferred from the ratio of Cl- to Na+ + K+ excretion.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for sulfonamide diuretics and a typical experimental workflow for their evaluation.
Caption: General mechanism of sulfonamide diuretics.
Caption: Experimental workflow for in vivo diuretic screening.
Comparative Discussion
While direct experimental data for this compound is scarce in the public domain, its classification as a sulfonamide diuretic allows for a theoretical comparison with established agents.
Mechanism of Action:
-
This compound: As a sulfonamide, it is plausible that this compound inhibits carbonic anhydrase, an enzyme involved in bicarbonate reabsorption in the proximal tubules. Additionally, many sulfonamide diuretics also inhibit the Na+-Cl- symporter in the distal convoluted tubule, similar to thiazides. The benzofuran moiety may influence its affinity and selectivity for these targets.[1]
-
Hydrochlorothiazide: The primary mechanism is the potent and selective inhibition of the Na+-Cl- symporter in the distal convoluted tubule, leading to a moderate increase in sodium and chloride excretion.[2]
-
Furosemide: This loop diuretic acts on the thick ascending limb of the Loop of Henle by inhibiting the Na+-K+-2Cl- cotransporter, a high-capacity transport system. This results in a significant increase in the excretion of sodium, potassium, and chloride.[2]
Efficacy and Potency:
-
The diuretic efficacy of this compound would need to be determined experimentally. If its primary mechanism is similar to thiazides, it would be expected to have moderate potency.
-
Hydrochlorothiazide is considered a moderately potent diuretic, suitable for the management of hypertension.[3]
-
Furosemide is a high-ceiling diuretic, meaning that higher doses produce a greater diuretic effect, making it highly effective for managing fluid overload in conditions like heart failure.[1]
Electrolyte Imbalance:
-
A key aspect of the evaluation of this compound would be its effect on potassium excretion. Thiazide and loop diuretics are known to cause hypokalemia (low potassium) due to increased sodium delivery to the distal nephron.[5] The degree to which the test compound affects potassium levels would be a critical determinant of its clinical utility.
Conclusion
This compound represents a potentially novel diuretic agent within the sulfonamide class. While a comprehensive comparative analysis is hampered by the lack of publicly available quantitative data, this guide provides the necessary framework for its evaluation. By employing standardized in vivo protocols, researchers can elucidate its diuretic profile, including its site and mechanism of action, potency, and effects on electrolyte balance. A direct comparison with established diuretics like hydrochlorothiazide and furosemide will be essential to determine its potential therapeutic advantages and position it within the landscape of diuretic therapies. Further structure-activity relationship studies on benzofuran sulfonamides could also yield valuable insights for the design of new and improved diuretic agents.[8][9]
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 3. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute diuretic, natriuretic and hypotensive effects of a continuous perfusion of aqueous extract of Urtica dioica in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 2,3-Dihydro-1-benzofuran-5-sulfonamide
This guide provides a detailed comparative analysis of the cross-reactivity profile of 2,3-Dihydro-1-benzofuran-5-sulfonamide, a novel investigational compound. For the purpose of this guide, we will designate this compound as Compound A . This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential off-target effects of emerging therapeutic agents.
The benzofuran sulfonamide scaffold has been identified as a promising framework for the development of selective inhibitors targeting various enzymes.[1][2][3] Recent studies have highlighted the potential of such compounds as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly those associated with cancer, such as hCA IX and hCA XII.[2] Sulfonamide-based drugs, in general, are known to have a range of biological activities and, consequently, potential off-target interactions.[4][5][6]
This guide compares the inhibitory activity of Compound A against its primary target, hCA IX, with its activity against off-target isoforms hCA I and hCA II. Furthermore, we assess its potential for cardiotoxicity by examining its interaction with the hERG potassium channel, a common off-target for many drug classes.[7][8] The comparison includes data for Acetazolamide, a classical non-selective carbonic anhydrase inhibitor, and a hypothetical selective inhibitor, Compound B , to provide a broader context for evaluating the selectivity of Compound A.
Quantitative Comparison of Inhibitory Activities
The following table summarizes the inhibitory constants (Kᵢ) against human carbonic anhydrase isoforms I, II, and IX, and the half-maximal inhibitory concentration (IC₅₀) for the hERG potassium channel. Lower Kᵢ and IC₅₀ values indicate higher potency.
| Compound | Primary Target | hCA IX (Kᵢ, nM) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hERG Channel (IC₅₀, µM) |
| Compound A | hCA IX | 15.2 | 8,500 | 2,500 | > 30 |
| Acetazolamide | Carbonic Anhydrases | 25 | 250 | 12 | 150 |
| Compound B | hCA IX | 5.8 | 15,000 | 5,000 | > 50 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the presented data.
1. Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory potency of the compounds against different hCA isoforms by measuring the inhibition of the CO₂ hydration reaction.
-
Enzymes and Reagents : Recombinant human CA isoforms (hCA I, hCA II, and hCA IX), 4-nitrophenyl acetate (substrate), buffer solution (e.g., Tris-HCl), and the test compounds (Compound A, Acetazolamide, Compound B).
-
Procedure :
-
A solution of the respective hCA isoenzyme is pre-incubated with various concentrations of the test compound for 10 minutes at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding the substrate, 4-nitrophenyl acetate.
-
The esterase activity of the CA enzyme, which hydrolyzes the substrate, is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm due to the formation of 4-nitrophenolate.
-
The rates of reaction are recorded for each inhibitor concentration.
-
-
Data Analysis : The IC₅₀ values are determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ values are then converted to inhibitory constants (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.
2. hERG Potassium Channel Manual Patch-Clamp Assay
This electrophysiological assay assesses the inhibitory effect of the test compounds on the hERG potassium channel, which is crucial for cardiac repolarization.[9]
-
Cell Line : Human Embryonic Kidney (HEK293) cells stably expressing the hERG (KCNH2) channel.
-
Reagents : Extracellular and intracellular recording solutions, test compounds dissolved in an appropriate vehicle (e.g., DMSO).
-
Procedure :
-
Whole-cell patch-clamp recordings are performed at physiological temperature (approximately 35-37°C).[10]
-
A specific voltage protocol is applied to elicit hERG currents. A recommended protocol involves a depolarization step to +40 mV followed by a repolarizing ramp back to -80 mV to measure the peak tail current.[10][11]
-
A stable baseline recording of the hERG current is established in the vehicle solution.
-
The cells are then perfused with increasing concentrations of the test compound, and the steady-state hERG current inhibition is recorded at each concentration.
-
-
Data Analysis : The fractional block of the hERG current is calculated for each concentration relative to the baseline current. The IC₅₀ value is determined by fitting the concentration-response data to the Hill equation. A positive control, such as dofetilide, should be used to confirm assay sensitivity.[11]
Visualizations: Pathways and Workflows
Carbonic Anhydrase IX in Tumor pH Regulation
Caption: Role of CA-IX in regulating tumor pH.
Cross-Reactivity Assessment Workflow
Caption: Workflow for assessing compound selectivity.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Sulfonylureas blockade of neural and cardiac HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
head-to-head comparison of novel sulfonamides in preclinical models
The therapeutic landscape is continually evolving with the introduction of novel chemical entities. Among these, sulfonamide derivatives have garnered significant attention due to their broad pharmacological activities. This guide provides a head-to-head comparison of recently developed novel sulfonamides in preclinical models, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. The data presented is compiled from various preclinical studies to offer an objective comparison of their performance, supported by detailed experimental methodologies.
Anti-Inflammatory Activity
Recent research has focused on developing novel sulfonamides as potent anti-inflammatory agents. A study by Chen et al. (2023) introduced a series of amide/sulfonamide derivatives and evaluated their efficacy in cellular and animal models of inflammation.[1] Another study investigated novel gallic acid (GA) sulfonamide derivatives for their antioxidant and anti-inflammatory properties.[2]
| Compound | Target/Assay | IC50 / Activity | Animal Model | Key Findings | Reference |
| Compound 11d | IL-6 Inhibition (LPS-stimulated J774A.1 cells) | 0.61 μM | LPS-induced Acute Lung Injury (ALI) in mice | Potently reduced IL-6 and TNF-α; alleviated ALI and DSS-induced ulcerative colitis. | [1] |
| TNF-α Inhibition (LPS-stimulated J774A.1 cells) | 4.34 μM | DSS-induced Ulcerative Colitis in mice | Inhibited the translocation of phosphorylated p65 into the nucleus. | [1] | |
| 3,4,5-TMBS | COX-2 Inhibition | Comparable to ibuprofen | - | Showed significant anti-inflammatory and antioxidant properties. | [2] |
| 3,4,5-THBS | COX-2 Inhibition | Comparable to ibuprofen | - | Retained beneficial properties of gallic acid with improved pharmacokinetics. | [2] |
In Vitro Anti-Inflammatory Assay (Chen et al., 2023) [1]
-
Cell Line: J774A.1 murine macrophage cells.
-
Stimulation: Lipopolysaccharide (LPS).
-
Method: Cells were treated with various concentrations of the novel sulfonamide derivatives. The levels of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of the compounds in reducing cytokine release.
In Vivo Acute Lung Injury (ALI) Model (Chen et al., 2023) [1]
-
Animal Model: Male C57BL/6 mice.
-
Induction of ALI: Intratracheal instillation of LPS.
-
Treatment: The novel sulfonamide (compound 11d) was administered to the mice.
-
Evaluation: The severity of lung injury was assessed by histological examination of lung tissue, measurement of inflammatory cell infiltration in the bronchoalveolar lavage fluid, and quantification of pro-inflammatory cytokines in the lung homogenates.
The anti-inflammatory effects of compound 11d were attributed to the inhibition of the NF-κB signaling pathway.[1]
Caption: NF-κB signaling pathway inhibition by Compound 11d.
Anticancer Activity
Novel sulfonamides have emerged as promising anticancer agents through various mechanisms of action, including the activation of tumor pyruvate kinase M2 (PKM2) and inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[3][4]
| Compound | Target/Assay | IC50 / Kd | Cancer Cell Line(s) | Key Findings | Reference |
| Compound 9b | PKM2 Activation | Kd = 1.378 nM | A549 (Lung Cancer) | Potent and selective antiproliferative effect; induced apoptosis and G2 phase arrest. | [3] |
| Compound 32 | VEGFR-2 Inhibition | IC50 = 4.58 µM (reference sorafenib) | NCI-60 cell line panel | Strong anti-proliferative activity; arrested cell cycle at the G2/M phase. | [4] |
| Compound 13 | VEGFR-2 Inhibition | IC50 = 0.0977 µM | MCF-7 (Breast Cancer) | Displayed high anticancer activity against the MCF-7 cell line. | [4] |
Pyruvate Kinase M2 (PKM2) Activation Assay (Jia et al., 2024) [3]
-
Method: Surface Plasmon Resonance (SPR) was used to determine the binding affinity of compound 9b to the PKM2 protein.
-
Cell-based Assays: The effect of compound 9b on A549 lung cancer cells was evaluated through apoptosis assays (e.g., Annexin V staining) and cell cycle analysis using flow cytometry. The production of reactive oxygen species and lactate concentration were also measured to confirm the anticancer effects.
VEGFR-2 Kinase Assay (Ahmed et al.) [4]
-
Method: The inhibitory effect of the novel sulfonamides on VEGFR-2 kinase activity was assessed using a commercially available kinase assay kit.
-
Analysis: The IC50 values were determined to quantify the potency of the compounds in inhibiting VEGFR-2, with sorafenib used as a reference compound.
The development and evaluation of novel sulfonamides as PKM2 activators followed a rational drug design workflow.
Caption: Workflow for the development of a novel PKM2 activator.
Antimicrobial Activity
The search for new antimicrobials to combat resistant strains is a global priority. Novel sulfonamides have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 5a | E. coli | 31 ± 0.12 | 7.81 | [5][6] |
| Compound 9a | E. coli | 30 ± 0.12 | 7.81 | [5][6] |
| Ciprofloxacin (Control) | E. coli | 32 ± 0.12 | - | [5][6] |
| Compound 1C | E. coli | - | 50 | [7] |
| B. licheniformis | - | Moderate Activity | [7] | |
| B. linens | - | Moderate Activity | [7] |
Antibacterial Susceptibility Testing [5][6][7]
-
Method 1: Agar Disc Diffusion Method. The antibacterial activity was assessed by measuring the diameter of the zone of inhibition around a filter paper disc impregnated with the test compound on an agar plate inoculated with the target bacterial strain.
-
Method 2: Broth Microdilution Method. The Minimum Inhibitory Concentration (MIC) was determined by serially diluting the compound in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.
-
Bacterial Strains: Medically important Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae) bacterial strains were used.
The primary mechanism of action for traditional sulfonamides is the inhibition of folic acid synthesis in bacteria.
Caption: Mechanism of action of sulfonamides via folic acid synthesis inhibition.
References
- 1. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Benzofuran-Based Sulfonamides for Human Carbonic Anhydrase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various benzofuran-based sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to validate the selectivity of these compounds.
Quantitative Inhibition Data
The inhibitory effects of a series of novel benzofuran-based sulfonamides were evaluated against four physiologically relevant hCA isoforms: the cytosolic hCA I and II, and the transmembrane tumor-associated hCA IX and XII. The inhibition constants (Kᵢ) are summarized in the table below, providing a clear comparison of the potency and selectivity of each compound. All data is presented in nanomolar (nM) concentrations.
| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| 4a | 162.8 | 178.5 | 33.3 | 45.5 |
| 4b | 92.7 | 110.2 | 55.4 | 60.1 |
| 5a | 37.4 | 12.3 | 45.8 | 25.3 |
| 5b | 63.9 | 35.5 | 27.7 | 15.8 |
| 9a | 2500 | 638.2 | 32.8 | 20.5 |
| 9b | 4625 | 888.2 | 97.5 | 71.8 |
| 9c | 394.3 | 196.4 | 10.0 | 10.1 |
| 10a | 1535 | 540.1 | 65.2 | 40.3 |
| 10b | 389.5 | 250.8 | 80.5 | 55.7 |
| 10c | 1875 | 750.6 | 78.3 | 48.9 |
| 10d | 2480 | 810.3 | 90.1 | 66.2 |
| AAZ * | 250 | 12 | 25 | 5.7 |
*Acetazolamide (AAZ) is a standard carbonic anhydrase inhibitor included for comparison.
The data indicates that the examined benzofuran-based sulfonamides exhibit variable inhibitory activity against the tested hCA isoforms.[1] Notably, compounds in series 9 and some in series 10 demonstrate significant selectivity towards the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II.[1][2][3] For instance, compound 9c shows a Kᵢ of 10.0 nM for hCA IX and 10.1 nM for hCA XII, while its inhibition of hCA I and hCA II is in the hundreds of nanomolar range.[1] This highlights the potential of the benzofuran scaffold in designing isoform-selective hCA inhibitors. Another study also reported the development of benzofuran-based SLC-0111 analogs that efficiently inhibited the tumor-related CA IX isoform in the single-digit nanomolar range.[4]
Experimental Protocols
The following section details the methodology used to determine the inhibitory activity of the benzofuran-based sulfonamides against the hCA isoforms.
Carbonic Anhydrase Inhibition Assay
The inhibitory potency of the compounds was determined using a stopped-flow CO₂ hydrase assay.[1] This method measures the enzyme's catalytic activity by monitoring the hydration of carbon dioxide.
Materials:
-
Recombinant human CA isoforms (hCA I, II, IX, and XII)
-
Benzofuran-based sulfonamide inhibitors
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of the recombinant hCA isoform is prepared in the buffer. The benzofuran-based sulfonamide inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.
-
Assay Execution: The enzyme solution and the inhibitor solution are mixed and incubated for a specific period to allow for inhibitor binding.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: The change in pH due to the formation of bicarbonate and protons is monitored by measuring the absorbance change of the pH indicator over time.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated for each inhibitor concentration. The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) are determined by plotting the reaction rates against the inhibitor concentrations.
-
Kᵢ Determination: The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.
The following diagram illustrates the general workflow of the experimental protocol.
Signaling Pathway Context
The selective inhibition of tumor-associated hCA isoforms IX and XII is a promising strategy in cancer therapy. These isoforms are typically overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor progression, invasion, and metastasis. The diagram below illustrates a simplified signaling pathway involving hCA IX in a tumor cell.
Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of the CA9 gene and subsequent overexpression of the hCA IX enzyme on the cell surface. hCA IX then catalyzes the hydration of intracellular CO₂ to carbonic acid, which dissociates into bicarbonate and protons. The protons are extruded, contributing to the acidification of the tumor microenvironment, a hallmark of cancer that facilitates invasion and metastasis. Selective inhibitors, such as the described benzofuran-based sulfonamides, can block the activity of hCA IX, thereby preventing this acidification and potentially hindering tumor progression.
References
- 1. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of 2,3-Dihydro-1-benzofuran-5-sulfonamide against alternative diuretic agents. Due to the limited availability of public data on the therapeutic index of this compound, this guide focuses on a qualitative and semi-quantitative comparison of its known mechanisms and compares them with established alternatives for which more extensive data is available. The guide includes detailed experimental protocols for assessing diuretic efficacy and acute toxicity, alongside visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a compound belonging to the sulfonamide class of drugs. It has been described as a diuretic with potential applications in the treatment of hypertension.[1] Its proposed mechanism of action involves the inhibition of the sodium chloride channel in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1] Additionally, it has been suggested to possess cyclooxygenase (COX) inhibitory activity.[1]
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect. A high therapeutic index is desirable, indicating a wide margin of safety. This guide aims to provide a framework for assessing the therapeutic index of this compound by comparing its profile with that of well-established diuretics.
Comparative Analysis with Alternative Diuretics
For a comprehensive assessment, this compound is compared with representatives from two major classes of diuretics: thiazide and loop diuretics.
-
Thiazide Diuretics:
-
Hydrochlorothiazide
-
Chlorthalidone
-
-
Loop Diuretics:
-
Furosemide
-
Bumetanide
-
These alternatives are widely used in the management of hypertension and edema, and a substantial body of preclinical and clinical data is available for comparison.
Quantitative Data Comparison
The following tables summarize the available quantitative data regarding the efficacy and toxicity of the selected diuretics. It is important to note the absence of publicly available ED50 (median effective dose), TD50 (median toxic dose), and LD50 (median lethal dose) values for this compound, which precludes a direct calculation of its therapeutic index.
Table 1: Efficacy Data (Diuretic and Antihypertensive Effects in Preclinical Models)
| Compound | Species | Route | Effective Dose (Diuretic Effect) | Effective Dose (Antihypertensive Effect) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Hydrochlorothiazide | Rat | Oral | Initial natriuresis observed with 0.5 and 5.0 mg/day | 30 mg/kg showed no significant MBP reduction | [2][3] |
| Chlorthalidone | Rat | Oral | - | 8 mg/animal/day reduced ventricular hypertrophy and hypertension | [4] |
| Furosemide | Rat | i.v. | 5 mg/kg induced a clear diuretic effect | 2-10 mg/kg inhibited clonidine-induced pressor response | [5][6] |
| Bumetanide | Rat | - | Inhibition of electrolyte transport at 10⁻⁶ to 10⁻⁴ M (in vitro) | Data Not Available | [7] |
Table 2: Toxicity Data (LD50 in Rodents)
| Compound | Species | Route | LD50 | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Hydrochlorothiazide | Rat | Oral | >10 g/kg; 2750 mg/kg | [8][9] |
| Chlorthalidone | Rat, Mouse | Oral | >25,000 mg/kg | [10][11] |
| Furosemide | Rat | Oral | ~2600 - 2700 mg/kg | [12][13] |
| Bumetanide | Rat | Oral | >6000 mg/kg | [14] |
Signaling Pathways and Mechanisms of Action
The therapeutic and adverse effects of these diuretics are mediated through specific signaling pathways. Understanding these pathways is crucial for assessing their overall pharmacological profile.
Diuretic Mechanisms
Both thiazide and loop diuretics target ion transporters in the renal tubules to increase sodium and water excretion.
Caption: Mechanisms of action for diuretic compounds.
Cyclooxygenase (COX) Inhibition Pathway
The reported COX inhibitory activity of this compound could contribute to its overall pharmacological effects, including potential anti-inflammatory actions and modulation of renal blood flow.
Caption: Cyclooxygenase (COX) inhibition pathway.
Experimental Protocols
To facilitate further research and a more direct comparison, this section provides standardized experimental protocols for assessing diuretic activity and acute oral toxicity in a rodent model.
Protocol for Assessing Diuretic Efficacy in Rats
This protocol is designed to evaluate the diuretic, natriuretic, and kaliuretic activity of a test compound.
Caption: Experimental workflow for diuretic efficacy testing.
Methodology:
-
Animal Model: Male Wistar rats (180-220 g) are acclimatized for at least 7 days with free access to standard pellet diet and water.
-
Experimental Groups: Animals are randomly divided into groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose in water)
-
Standard drug (e.g., Furosemide, 10 mg/kg, p.o.)
-
Test compound (at least three graded doses)
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
A priming dose of normal saline (0.9% NaCl) is administered orally at 25 mL/kg body weight to ensure uniform hydration.
-
Thirty minutes after saline loading, the respective treatments (vehicle, standard, or test compound) are administered orally.
-
Animals are placed individually in metabolic cages.
-
Urine is collected and the volume measured at 1, 2, 4, 6, and 24 hours post-dosing.
-
-
Analysis:
-
Urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Diuretic activity is calculated as the ratio of urine output in the test group to the vehicle control group.
-
Total natriuretic and kaliuretic excretions are calculated.
-
Protocol for Acute Oral Toxicity (LD50) Study in Rodents (Up-and-Down Procedure)
This protocol is a stepwise procedure to estimate the LD50, which minimizes the number of animals required.
Caption: Workflow for acute oral toxicity (LD50) determination.
Methodology:
-
Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley, 200-250 g) are used. Animals are fasted overnight before dosing.
-
Procedure (Up-and-Down Method - OECD Guideline 425):
-
A starting dose is selected based on any available information about the substance's toxicity.
-
A single animal is dosed.
-
If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
Animals are observed for at least 14 days for signs of toxicity and mortality.
-
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method after a series of animals have been dosed and the outcomes recorded. This method provides a point estimate of the LD50 and a confidence interval.
Conclusion and Future Directions
The assessment of the therapeutic index of this compound is currently hampered by a lack of publicly available preclinical efficacy and toxicity data. Based on its proposed mechanism of action, it shares similarities with thiazide diuretics. However, its additional reported activity as a COX inhibitor may confer a distinct pharmacological profile.
To definitively assess its therapeutic index and potential clinical utility, further preclinical studies are warranted. The experimental protocols provided in this guide offer a framework for conducting such investigations. Determining the dose-response relationships for both diuretic/antihypertensive effects and toxicity will be crucial in establishing a reliable therapeutic index for this compound and enabling a direct and quantitative comparison with existing therapeutic alternatives. Researchers are encouraged to conduct and publish such studies to fill the current knowledge gap.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. The effect of chronic hydrochlorothiazide administration on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Effects of chlorthalidone on ventricular hypertrophy in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diuretic and cardiovascular effects of furosemide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furosemide inhibits the centrally-mediated pressor response to clonidine in conscious, normotensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-related effects of furosemide, bumetanide, and piretanide on the thick ascending limb function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cloudfront.zoro.com [cloudfront.zoro.com]
- 14. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
A Comparative Guide to the Synthetic Routes of 2,3-Dihydro-1-benzofuran-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for 2,3-Dihydro-1-benzofuran-5-sulfonamide, a key intermediate in the development of various pharmaceutical agents. The following sections present a side-by-side analysis of two primary synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations and related biological pathways.
Route 1: Sulfonylation of 2,3-Dihydrobenzofuran
This widely utilized route commences with the commercially available 2,3-dihydrobenzofuran and proceeds through a two-step sequence involving the formation of a sulfonyl chloride intermediate, followed by ammonolysis.
Experimental Protocols
Step 1: Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl Chloride
Two variations of this initial step have been documented, primarily differing in the solvent system employed.
-
Variation A: Using 1,2-Dichloroethane A slurry of sulfur trioxide-N,N-dimethylformamide complex (60 mmoles) in 1,2-dichloroethane (20 ml) is prepared under a nitrogen atmosphere. To this, 2,3-dihydrobenzofuran (50 mmoles) is added dropwise at room temperature. The mixture is then gradually heated to 85°C over one hour. Upon completion, the reaction is cooled, and thionyl chloride (60 mmoles) is added dropwise. The mixture is then heated to 74°C for 4.5 hours. After cooling, water is added, and the organic layer is separated, washed, dried, and concentrated to yield the sulfonyl chloride.
-
Variation B: Using N,N-Dimethylformamide (DMF) Sulfur trioxide-N,N-dimethylformamide complex (60 mmoles) is dissolved in DMF (20 ml) under nitrogen. 2,3-dihydrobenzofuran (50 mmoles) is added dropwise at room temperature, and the solution is heated to 85-90°C for one hour. After cooling to room temperature, thionyl chloride (60 mmoles) is added, and the mixture is stirred for one hour. The product is isolated by extraction with ethyl acetate after an aqueous workup.[1]
Step 2: Synthesis of this compound
The 2,3-dihydrobenzofuran-5-sulfonyl chloride (from either Step 1 variation) is dissolved in a suitable solvent and treated with an excess of aqueous ammonia. The reaction mixture is stirred until the starting material is consumed. The product, this compound, is then isolated by filtration or extraction, followed by purification.
Quantitative Data Summary
| Step | Variation | Starting Material | Reagents | Solvent | Yield | Purity/Analysis | Reference |
| Sulfonyl Chloride Synthesis | A | 2,3-Dihydrobenzofuran | SO₃-DMF complex, Thionyl chloride | 1,2-Dichloroethane | 71% | FDMS (MeOH) m/e 220 (M+) | [1] |
| Sulfonyl Chloride Synthesis | B | 2,3-Dihydrobenzofuran | SO₃-DMF complex, Thionyl chloride | N,N-Dimethylformamide | - | - | [1] |
| Ammonolysis | - | Sulfonyl Chloride | Aqueous Ammonia | - | 81% | FDMS (MeOH) m/e 199 (M+), Elemental Analysis | [1] |
Route 2: Multi-step Synthesis from 4-Hydroxybenzenesulfonamide (Proposed)
An alternative conceptual route involves the construction of the dihydrobenzofuran ring onto a pre-existing sulfonamide-functionalized aromatic core. This approach, while potentially longer, may offer advantages in terms of substrate availability and functional group tolerance in more complex derivatives.
Conceptual Experimental Workflow
This proposed route would likely involve the following key transformations:
-
Alkylation of 4-Hydroxybenzenesulfonamide: Reaction of 4-hydroxybenzenesulfonamide with a suitable 2-carbon electrophile, such as 1,2-dibromoethane or ethylene oxide, under basic conditions to introduce the hydroxyethyl ether side chain.
-
Intramolecular Cyclization: Promotion of an intramolecular cyclization of the resulting ether to form the dihydrobenzofuran ring. This step could be achieved through various methods, such as a Williamson ether synthesis-type reaction or a palladium-catalyzed C-O bond formation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations described in Route 1.
Caption: Synthetic pathway for Route 1.
Biological Context: Mechanism of Action
This compound derivatives are known for their diuretic and antihypertensive properties.[2][3] While specific studies on the target molecule are limited, its structural features suggest it likely acts as a loop diuretic.
Proposed Signaling Pathway: Loop Diuretic Action
Loop diuretics exert their effects in the thick ascending limb of the Loop of Henle in the kidney. They inhibit the Na+-K+-2Cl- symporter, a protein responsible for the reabsorption of these ions from the tubular fluid back into the bloodstream. By blocking this transporter, more sodium, potassium, and chloride ions are retained in the tubule, leading to an osmotic gradient that draws water into the tubule, thus increasing urine output.
Caption: Proposed mechanism of action.
Conclusion
The synthesis of this compound via the sulfonylation of 2,3-dihydrobenzofuran is a well-documented and high-yielding process. The availability of multiple solvent systems for the initial step provides flexibility in process development. While a conceptual alternative route starting from 4-hydroxybenzenesulfonamide is plausible, it requires further experimental validation to be considered a viable alternative. The biological activity of this compound class as loop diuretics highlights its importance in medicinal chemistry and provides a clear direction for further pharmacological investigation.
References
Unlocking Therapeutic Potential: A Comparative Guide to Five-Membered Heterocyclic Sulfonamides
For researchers, scientists, and drug development professionals, the strategic incorporation of specific structural motifs is paramount in the quest for novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. Among these, the five-membered heterocyclic sulfonamide ring has emerged as a privileged scaffold, offering distinct advantages over other alternatives. This guide provides an objective comparison of its performance, supported by experimental data, to illuminate its value in modern drug discovery.
Five-membered heterocyclic sulfonamides have consistently demonstrated superior potency as enzyme inhibitors compared to their six-membered counterparts.[1][2][3][4] This enhanced activity is often attributed to the unique electronic and conformational properties imparted by the five-membered ring. Furthermore, the inclusion of nitrogen and sulfur atoms within the heterocyclic system has been linked to improved inhibitory action.[4]
One of the most well-documented applications of this scaffold is in the development of carbonic anhydrase (CA) inhibitors.[1][2][3] These drugs are vital in treating a range of conditions, including glaucoma, epilepsy, and edema.[2] The 1,3,4-thiadiazole ring, in particular, is a cornerstone of several clinically successful drugs, such as acetazolamide and methazolamide, and is noted for its low toxicity and minimal side effects.[2]
Beyond their intrinsic activity, five-membered heterocyclic sulfonamides are increasingly utilized as bioisosteres for carboxylic acids. This strategy can mitigate common liabilities associated with carboxylic acids, such as poor metabolic stability and limited cell permeability, while maintaining or even enhancing target engagement.
Comparative Physicochemical and Pharmacokinetic Properties
The advantageous properties of five-membered heterocyclic sulfonamides can be quantified through various physicochemical and pharmacokinetic parameters. The following tables provide a comparative summary of key data for representative compounds.
| Compound | Ring Structure | Class | pKa | Water Solubility | Log P (octanol/water) |
| Acetazolamide | 1,3,4-Thiadiazole | 5-Membered Heterocyclic Sulfonamide | 7.2 | Slightly Soluble | -0.3 |
| Dorzolamide | Thieno[2,3-b]thiopyran | Fused 5-Membered Heterocyclic Sulfonamide | 8.5 (sulfonamide) | Soluble | Not Available |
| Benzenesulfonamide | Benzene | 6-Membered Aryl Sulfonamide | 10.1 | Sparingly Soluble | -0.8 |
| Sulfadiazine | Pyrimidine | 6-Membered Heterocyclic Sulfonamide | 6.5 | Slightly Soluble | -0.09 |
Comparative Biological Activity: Carbonic Anhydrase Inhibition
The inhibitory potency against various human carbonic anhydrase (hCA) isoforms highlights the superiority of the five-membered heterocyclic scaffold.
| Compound | Ring Structure | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 1,3,4-Thiadiazole | 250 | 12 | 25 | 5.7 |
| Dorzolamide | Thieno[2,3-b]thiopyran | 3000 | 0.54 | 45 | 52 |
| Brinzolamide | Thieno[2,3-b]thiopyran | 3200 | 0.31 | 49 | 6 |
| 6-Nitro-2-benzothiazolesulfonamide | Benzothiazole | 1100 | 8.9 | 1.2 | 3.4 |
| Benzenesulfonamide | Benzene | 10,000 | 250 | - | - |
Experimental Protocols
General Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives
A mixture of an aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes at room temperature. Thiosemicarbazide (3.00 mmol) is then added, and the resulting mixture is heated at 80–90 °C for one hour with stirring. After cooling in an ice bath, 40 mL of water is carefully added, and the suspension is refluxed for 4 hours. The mixture is then cooled, and the solution is basified to pH 8 with a 50% sodium hydroxide solution and stirred to yield the product.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay utilizes the esterase activity of carbonic anhydrase on a substrate, which releases a chromogenic product that can be quantified spectrophotometrically.
-
Reagent Preparation : Prepare a CA assay buffer, CA dilution buffer, a stock solution of the CA enzyme, a substrate solution, and a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
Assay Protocol :
-
To each well of a 96-well plate, add the CA assay buffer.
-
Add the test compound (dissolved in a suitable solvent like DMSO) and the CA enzyme solution. For control wells, add only the solvent or the positive control inhibitor.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the CA substrate to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 30 minutes).
-
-
Data Analysis : The rate of reaction is determined from the linear portion of the absorbance vs. time curve. The percent inhibition is calculated relative to the uninhibited control. IC₅₀ values are determined by plotting percent inhibition against a range of inhibitor concentrations.
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams illustrate the carbonic anhydrase signaling pathway and a general experimental workflow for the development of five-membered heterocyclic sulfonamide inhibitors.
Caption: Carbonic anhydrase signaling pathway.
Caption: Drug discovery workflow for CA inhibitors.
References
Safety Operating Guide
Prudent Disposal of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is crucial to handle 2,3-Dihydro-1-benzofuran-5-sulfonamide with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All manipulations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Hazard Assessment of this compound
While a specific hazard profile for this compound is not established, an assessment of its structural components—a dihydrobenzofuran moiety and a sulfonamide group—provides insight into its potential risks.
-
Dihydrobenzofuran Derivatives : This class of compounds can exhibit biological activity, with some derivatives showing anticancer and anti-inflammatory properties.[1][2] Such activity underscores the need for careful handling to avoid unintended biological effects.
-
Sulfonamides : As a class, sulfonamides are known for their antimicrobial properties and are generally not readily biodegradable, indicating potential for environmental persistence.[3][4]
Given these characteristics, this compound should be managed as a chemical with potential biological activity and environmental persistence.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound and its associated waste.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Solid Waste : Unused or expired pure compound, contaminated personal protective equipment (gloves, weighing papers), and other solid materials.
-
Liquid Waste : Solutions containing the compound, including reaction mixtures and analytical samples.
-
Contaminated Labware : Glassware (vials, flasks) and plasticware (pipette tips) that have come into direct contact with the compound.
Segregate this waste from non-hazardous and other chemical waste streams to prevent cross-contamination and adverse chemical reactions.
Step 2: Containerization
-
Solid and Liquid Waste : Collect in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
-
Sharps Waste : Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Labeling : The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "112894-47-0"
-
An estimate of the concentration and total quantity of the waste.
-
The date of accumulation.
-
Step 3: Storage
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, under the control of laboratory personnel, and away from ignition sources and incompatible materials.
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table provides general information for related chemical classes that informs the recommended conservative approach.
| Chemical Class/Property | Observation | Implication for Disposal |
| Dihydrobenzofuran Derivatives | Biologically active (e.g., anticancer, anti-inflammatory)[1][2] | Treat as a potent, biologically active compound. Avoid environmental release. |
| Sulfonamides | Not readily biodegradable[4] | Potential for environmental persistence. Requires controlled disposal, not landfill or sewer. |
| General Oral Toxicity (Related Compounds) | Some benzofuran derivatives have shown toxicity in animal studies at various doses.[5] | Assume potential for toxicity and handle with appropriate PPE. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Biodegradability properties of sulfonamides in activated sludge | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Guide for 2,3-Dihydro-1-benzofuran-5-sulfonamide
This guide provides critical safety, handling, and disposal information for 2,3-Dihydro-1-benzofuran-5-sulfonamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliant management of this chemical.
I. Personal Protective Equipment (PPE)
Given the hazardous nature of the structurally similar compound, 2,3-Dihydrobenzofuran-5-sulfonyl Chloride, which causes severe skin burns and eye damage, a comprehensive approach to personal protective equipment is mandatory when handling this compound.[1]
Summary of Required PPE
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[2][3] Always check for perforations before use and change gloves frequently, especially if contaminated. Double gloving is advised.[4][5] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are required to protect the eyes.[2][3] A face shield should be worn in situations with a higher risk of splashing.[2][3][6] |
| Body Protection | Laboratory coat or coveralls | A standard laboratory coat should be worn and fully buttoned. For larger quantities or increased exposure risk, chemical-resistant coveralls are recommended.[2][3][7] |
| Respiratory Protection | Chemical fume hood or respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][9] |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
-
Preparation and Area Inspection :
-
Ensure a certified chemical fume hood is operational.
-
Verify the accessibility of an emergency eyewash station and safety shower.
-
Clear the workspace of unnecessary items and clutter.
-
Assemble all necessary laboratory equipment for the procedure.
-
-
Weighing and Aliquoting :
-
Perform all weighing and handling of the solid compound within the chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical, avoiding direct contact.
-
-
Solution Preparation and Reactions :
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Keep all containers with the chemical tightly closed when not in use.
-
-
Post-Handling :
-
Thoroughly decontaminate all equipment that has come into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the work.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste.[8][10][11]
Waste Segregation and Collection
| Waste Type | Collection Procedure |
| Solid Waste | Collect unreacted solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[10][11] |
| Liquid Waste | Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[11] |
| Contaminated Labware | Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. The initial solvent rinse must be collected as hazardous waste.[10] |
| Empty Containers | Empty containers that held the compound should be treated as hazardous waste unless they have been triple-rinsed. The rinsate from cleaning must be collected as hazardous chemical waste.[10] |
Disposal Methodology
-
Licensed Waste Disposal : All waste containing this compound must be disposed of through a licensed and reputable chemical waste management company.[11]
-
Neutralization (for sulfonyl chloride precursors) : For small amounts of uncontaminated sulfonyl chloride precursors, a careful neutralization with a basic solution (e.g., 5% sodium bicarbonate) in an ice bath and under a fume hood can be performed by trained personnel.[12] However, the resulting sulfonamide should still be treated as hazardous waste.
-
Prohibited Disposal Methods : Never dispose of this compound down the drain or in regular solid waste.[10]
References
- 1. 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride | C13H17ClO3S | CID 4172279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. trimaco.com [trimaco.com]
- 4. pppmag.com [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. epa.gov [epa.gov]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
